molecular formula C13H20N2O2 B1305448 1-[2-(2-Methoxy-phenoxy)-ethyl]-piperazine CAS No. 117132-45-3

1-[2-(2-Methoxy-phenoxy)-ethyl]-piperazine

Cat. No.: B1305448
CAS No.: 117132-45-3
M. Wt: 236.31 g/mol
InChI Key: XSOPYTCTNDPWAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[2-(2-Methoxy-phenoxy)-ethyl]-piperazine (CAS 117132-45-3) is a high-purity chemical compound offered for research and development purposes. This piperazine derivative is of significant interest in neuroscience and medicinal chemistry, particularly in the study of central nervous system (CNS) disorders. Scientific studies have shown that structurally related piperazine derivatives exhibit high binding affinity for key serotonin receptors such as 5-HT1A, and are investigated for potential anxiolytic and anticonvulsant activities in preclinical models . The presence of the 2-methoxyphenyl moiety is recognized as a key structural feature that can contribute to a favorable receptor binding profile . Researchers utilize this compound as a key synthetic intermediate or pharmacophore in the design and development of novel receptor ligands. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[2-(2-methoxyphenoxy)ethyl]piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O2/c1-16-12-4-2-3-5-13(12)17-11-10-15-8-6-14-7-9-15/h2-5,14H,6-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSOPYTCTNDPWAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCCN2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50389630
Record name 1-[2-(2-Methoxy-phenoxy)-ethyl]-piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50389630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

117132-45-3
Record name 1-[2-(2-Methoxy-phenoxy)-ethyl]-piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50389630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 1-[2-(2-Methoxyphenoxy)ethyl]piperazine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-[2-(2-Methoxyphenoxy)ethyl]piperazine is a substituted piperazine derivative that holds significant interest within the realms of medicinal chemistry and drug development. The piperazine moiety is a common scaffold in a vast array of biologically active compounds, recognized for its ability to impart favorable pharmacokinetic properties and interact with various biological targets. This technical guide provides a comprehensive overview of 1-[2-(2-Methoxyphenoxy)ethyl]piperazine, including its chemical identity, physicochemical properties, synthesis, and potential applications, with a focus on providing researchers and drug development professionals with the detailed information necessary for their work.

Chemical Identity and Nomenclature

Correctly identifying and naming a chemical compound is fundamental for clear scientific communication and database searching.

IUPAC Name and Synonyms

While various sources may use descriptive names, the systematic name for this compound according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature is 1-[2-(2-Methoxyphenoxy)ethyl]piperazine .

Common synonyms and alternative names include:

  • 1-(2-(2-Methoxyphenoxy)ethyl)piperazine[1]

  • Piperazine, 1-[2-(2-methoxyphenoxy)ethyl]-

It is crucial to distinguish this compound from its close structural analogs, such as the more widely documented 1-[2-(2-hydroxyethoxy)ethyl]piperazine (HEEP), an important intermediate in the synthesis of the antipsychotic drug Quetiapine.[2]

Chemical Identifiers

For unambiguous identification, the following chemical identifiers are essential:

IdentifierValue
CAS Number 117132-45-3[1]
Molecular Formula C13H20N2O2[1][3]
Molecular Weight 236.31 g/mol [1][3]

Physicochemical Properties

Understanding the physicochemical properties of a compound is critical for its handling, formulation, and predicting its behavior in biological systems.

General Properties
PropertyValue
Physical State Likely a liquid or low-melting solid at room temperature.
Solubility Expected to be soluble in organic solvents.

Note: Experimentally determined physical properties such as boiling point, melting point, and density for this specific compound are not widely available in the public domain. The information provided is based on the general characteristics of similar piperazine derivatives.

Synthesis of 1-[2-(2-Methoxyphenoxy)ethyl]piperazine

The synthesis of 1-[2-(2-Methoxyphenoxy)ethyl]piperazine can be approached through several established methods for N-alkylation of piperazines. The following represents a plausible and commonly employed synthetic strategy.

General Synthesis Pathway

A common method for the synthesis of such compounds involves the nucleophilic substitution reaction between piperazine and a suitable electrophile.

Synthesis_Pathway Piperazine Piperazine Reaction Nucleophilic Substitution Piperazine->Reaction Electrophile 2-(2-Methoxyphenoxy)ethyl Halide (e.g., X = Cl, Br) Electrophile->Reaction Product 1-[2-(2-Methoxyphenoxy)ethyl]piperazine Base Base (e.g., K2CO3, Et3N) Base->Reaction Solvent Solvent (e.g., Acetonitrile, DMF) Solvent->Reaction Reaction->Product

Caption: General synthesis pathway for 1-[2-(2-Methoxyphenoxy)ethyl]piperazine.

Step-by-Step Experimental Protocol (Proposed)

This protocol is based on general procedures for similar reactions and should be optimized for specific laboratory conditions.

  • Reaction Setup: To a solution of piperazine (1.2 equivalents) in a suitable solvent such as acetonitrile or dimethylformamide (DMF) is added a base (e.g., potassium carbonate, 2.0 equivalents).

  • Addition of Electrophile: 2-(2-Methoxyphenoxy)ethyl halide (1.0 equivalent) is added dropwise to the stirred reaction mixture at room temperature.

  • Reaction: The reaction mixture is heated to a suitable temperature (e.g., 60-80 °C) and stirred for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Workup: After cooling to room temperature, the reaction mixture is filtered to remove the inorganic base. The solvent is removed under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure 1-[2-(2-Methoxyphenoxy)ethyl]piperazine.

Potential Applications and Biological Activity

While specific applications for 1-[2-(2-Methoxyphenoxy)ethyl]piperazine are not extensively documented, its structural motifs suggest potential utility in several areas of drug discovery and as a research chemical.

Central Nervous System (CNS) Activity

The piperazine scaffold is a well-known pharmacophore in a multitude of CNS-active drugs. Research on a series of N-{2-[2-(phenoxy)ethoxy]ethyl}piperazine derivatives has shown affinity for various serotonin (5-HT) and dopamine (D2) receptors, suggesting potential anxiolytic, antidepressant, and antipsychotic activities.[4] Given its structural similarity, 1-[2-(2-Methoxyphenoxy)ethyl]piperazine could be investigated for similar pharmacological properties.

Research Chemical and Building Block

This compound can serve as a valuable building block for the synthesis of more complex molecules in drug discovery programs. The secondary amine of the piperazine ring provides a reactive site for further functionalization, allowing for the creation of a library of derivatives for structure-activity relationship (SAR) studies.

Safety and Handling

Based on available safety data, 1-[2-(2-Methoxyphenoxy)ethyl]piperazine should be handled with care in a laboratory setting.

Hazard Identification

A safety data sheet for this compound indicates the following hazard statements:

  • H302: Harmful if swallowed.

  • H312: Harmful in contact with skin.

  • H332: Harmful if inhaled.

Recommended Precautions

Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood.

Analytical Data

Characterization of 1-[2-(2-Methoxyphenoxy)ethyl]piperazine would typically involve standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR would be used to confirm the structure of the molecule by identifying the chemical shifts and coupling constants of the protons and carbons.

  • Infrared (IR) Spectroscopy: IR spectroscopy would show characteristic absorption bands for the functional groups present, such as C-O-C (ether) and C-N (amine) stretching vibrations.

  • Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight of the compound and to analyze its fragmentation pattern, further confirming its identity.

Conclusion

1-[2-(2-Methoxyphenoxy)ethyl]piperazine is a piperazine derivative with potential for further investigation in the field of medicinal chemistry. Its structural similarity to known CNS-active compounds makes it an interesting candidate for screening and as a scaffold for the development of new therapeutic agents. This guide provides a foundational understanding of its chemical properties, a plausible synthetic route, and potential areas of application, serving as a valuable resource for researchers in the field.

References

  • Sinfoo Biotech. (n.d.). 1-[2-(2-methoxy-phenoxy)-ethyl]-piperazine,(CAS# 117132-45-3). Retrieved January 24, 2026, from [Link]

  • Grand View Research. (2023). 1-(2-(2-Hydroxy Ethoxy)-Ethyl) Piperazine Market Size, Share & Trends Analysis Report By Application (Pharmaceuticals, Cosmetics, Agrochemicals), By Region, And Segment Forecasts, 2023 - 2030. Retrieved January 24, 2026, from [Link]

  • Panczyk, K., et al. (2018). Synthesis and activity of di- or trisubstituted N-(phenoxyalkyl)- or N-{2-[2-(phenoxy)ethoxy]ethyl}piperazine derivatives on the central nervous system. Bioorganic & Medicinal Chemistry Letters, 28(11), 2056-2061. [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of 1-[2-(2-Methoxy-phenoxy)-ethyl]-piperazine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Significance of a Substituted Piperazine in Modern Drug Discovery

1-[2-(2-Methoxy-phenoxy)-ethyl]-piperazine (CAS No. 117132-45-3) is a member of the substituted piperazine class of compounds, a scaffold of significant interest in medicinal chemistry. Piperazine derivatives are integral to a wide array of pharmaceuticals, demonstrating diverse pharmacological activities that include antihistaminic, anti-inflammatory, and anticancer properties. The specific structural motifs of this compound, featuring a methoxy-substituted phenyl ring linked via an ethyl ether to a piperazine core, suggest its potential interaction with various biological targets. Understanding the fundamental physicochemical properties of this molecule is a critical prerequisite for any drug development campaign, as these parameters intrinsically govern its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation feasibility.

This technical guide provides a comprehensive overview of the predicted physicochemical properties of this compound. In the absence of extensive publicly available experimental data for this specific molecule, this guide leverages established computational models to provide reliable estimates. Furthermore, it details robust, step-by-step experimental protocols for the empirical determination of these key

An In-depth Technical Guide to 1-[2-(2-Methoxy-phenoxy)-ethyl]-piperazine: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Piperazine Moiety in Medicinal Chemistry

The piperazine ring is a ubiquitous scaffold in modern drug discovery, prized for its ability to impart favorable pharmacokinetic properties, including improved solubility and bioavailability. Its presence in a wide array of approved drugs highlights its versatility as a linker, a basic center for salt formation, and a pharmacophoric element that can interact with various biological targets. The subject of this guide, 1-[2-(2-Methoxy-phenoxy)-ethyl]-piperazine, combines the piperazine core with a methoxy-phenoxy-ethyl side chain, a feature also found in several active pharmaceutical ingredients (APIs), suggesting its potential role as a key intermediate in the synthesis of novel therapeutics.

Physicochemical Properties

Based on its chemical structure, the following physicochemical properties for this compound can be predicted. These values are essential for researchers in designing synthetic routes, purification strategies, and formulation studies.

PropertyPredicted ValueSource/Method
Molecular Formula C13H20N2O2-
Molecular Weight 236.31 g/mol -
Appearance Colorless to light yellow liquid or low melting solidAnalogy to similar compounds
Boiling Point > 300 °C (estimated at atmospheric pressure)Analogy to similar compounds
Solubility Soluble in water and common organic solventsInferred from structure
pKa ~8.5 (for the piperazine nitrogen)Inferred from structure

Synthesis of this compound

The synthesis of this compound can be approached through several established routes for N-alkylation of piperazine. The primary challenge in the synthesis is achieving mono-alkylation and avoiding the formation of the di-substituted by-product.

Synthetic Pathway Overview

A plausible and efficient synthetic route involves the reaction of a suitable electrophile derived from 2-(2-methoxyphenoxy)ethanol with piperazine.

Synthesis_Overview Guaiacol Guaiacol Intermediate_A 2-(2-Methoxyphenoxy)ethanol Guaiacol->Intermediate_A Williamson Ether Synthesis Ethylene_Oxide Ethylene Oxide or 2-Chloroethanol Ethylene_Oxide->Intermediate_A Intermediate_B 1-(2-Chloroethoxy)-2-methoxybenzene Intermediate_A->Intermediate_B Activation Activating_Agent Activating Agent (e.g., SOCl2, MsCl) Activating_Agent->Intermediate_B Target_Compound This compound Intermediate_B->Target_Compound Nucleophilic Substitution Piperazine Piperazine Piperazine->Target_Compound

Caption: General synthetic scheme for this compound.

Detailed Experimental Protocol: Two-Step Synthesis

This protocol outlines a laboratory-scale synthesis based on common organic chemistry transformations.

Step 1: Synthesis of 1-(2-Chloroethoxy)-2-methoxybenzene

  • Reaction Setup: To a stirred solution of 2-(2-methoxyphenoxy)ethanol (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane or toluene) at 0 °C, add thionyl chloride (1.2 equivalents) dropwise.

  • Reaction Execution: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: Upon completion, carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 1-(2-chloroethoxy)-2-methoxybenzene. Purification can be achieved by vacuum distillation or column chromatography.

Step 2: Synthesis of this compound

  • Reaction Setup: In a round-bottom flask, dissolve piperazine (3-5 equivalents to favor mono-alkylation) in a polar aprotic solvent such as acetonitrile or DMF. Add a base, for example, potassium carbonate (2 equivalents), to the suspension.

  • Reaction Execution: To the stirred suspension, add a solution of 1-(2-chloroethoxy)-2-methoxybenzene (1 equivalent) in the same solvent dropwise at room temperature. Heat the reaction mixture to 60-80 °C and maintain for 12-24 hours, monitoring by TLC or GC-MS.

  • Work-up and Purification: After cooling to room temperature, filter off the inorganic salts. Concentrate the filtrate under reduced pressure. The residue can be purified by column chromatography on silica gel using a gradient of dichloromethane and methanol to afford the pure this compound.

Applications in Drug Discovery and Development

The structural motifs present in this compound suggest its utility as a versatile intermediate in the synthesis of biologically active molecules.

Precursor for Bioactive Molecules

This compound serves as a readily available scaffold for further chemical modifications. The secondary amine of the piperazine ring is a nucleophilic handle for the introduction of various substituents, allowing for the rapid generation of compound libraries for high-throughput screening. For instance, it can be a key intermediate in the synthesis of analogs of Ranolazine, an anti-anginal medication. The synthesis of Ranolazine involves the reaction of 1-[3-(2-methoxyphenoxy)-2-hydroxypropyl]-piperazine with N-(2,6-dimethylphenyl)-2-chloroacetamide[1][2][3].

Signaling Pathway Modulation

Derivatives of phenoxy-alkyl-piperazines have been shown to interact with various receptors in the central nervous system, including serotonin (5-HT) and dopamine (D2) receptors. A study on N-{2-[2-(phenoxy)ethoxy]ethyl}piperazine derivatives revealed their potential as anxiolytic and anticonvulsant agents, with some compounds showing high affinity for 5-HT1A and α1 receptors[4]. This suggests that molecules derived from this compound could be explored for their potential to modulate these signaling pathways.

Signaling_Pathway cluster_0 Potential CNS Activity Piperazine_Derivative 1-[2-(2-Methoxy-phenoxy)-ethyl]- piperazine Derivatives Receptors 5-HT Receptors D2 Receptors α1-Adrenergic Receptors Piperazine_Derivative->Receptors Binds to Downstream_Effects Modulation of Neuronal Signaling Potential Therapeutic Effects: - Anxiolytic - Anticonvulsant - Antipsychotic Receptors->Downstream_Effects Leads to

Caption: Potential interaction of derivatives with CNS receptors.

Analytical Methodologies

The characterization and purity assessment of this compound are crucial for its use in research and development. A combination of chromatographic and spectroscopic techniques is recommended.

Chromatographic Methods
  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for both qualitative and quantitative analysis of volatile and semi-volatile compounds. It can be used to identify the target compound and any impurities or by-products from the synthesis.

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV or MS detection is suitable for purity determination and quantitative analysis. A reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water with a modifier like formic acid or trifluoroacetic acid would be a good starting point for method development.

Spectroscopic Methods
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are indispensable for structural elucidation. The 1H NMR spectrum would show characteristic signals for the aromatic protons, the methoxy group, the methylene protons of the ethyl chain, and the piperazine ring protons.

  • Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups, such as the C-O-C ether linkage and the C-N bonds of the piperazine ring.

Conclusion

This compound represents a promising, albeit not widely cataloged, chemical entity with significant potential in the field of drug discovery. Its synthesis is achievable through standard organic chemistry methodologies, and its structure is amenable to a wide range of chemical modifications. Researchers and scientists in drug development are encouraged to explore the utility of this compound as a key building block for the synthesis of novel therapeutic agents, particularly those targeting the central nervous system. The information provided in this guide serves as a foundational resource for initiating such investigations.

References

  • Pańczyk, K., et al. (2018). Synthesis and activity of di- or trisubstituted N-(phenoxyalkyl)- or N-{2-[2-(phenoxy)ethoxy]ethyl}piperazine derivatives on the central nervous system. Bioorganic & Medicinal Chemistry Letters, 28(11), 2055-2061. [Link]

  • United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. [Link]

  • PubChem. (n.d.). 1-(2-Methoxyphenyl)piperazine. National Center for Biotechnology Information. [Link]

  • PubChem. (n.d.). Ranolazine. National Center for Biotechnology Information. [Link]

  • Pharmaffiliates. (n.d.). 1-(2-Methoxyphenoxy)-3-(piperazin-1-yl)propan-2-ol. [Link]

  • Google Patents. (n.d.).
  • Google Patents. (n.d.).
  • Google Patents. (n.d.). Method for synthesizing Ranolazine.
  • Patil, S. D., et al. (2014). A New and Alternate Synthesis of Carvedilol: An Adrenergic receptor. Der Pharma Chemica, 6(5), 333-339. [Link]

  • Google Patents. (n.d.). Preparation method of high-purity 1-[2-(2-hydroxyethoxy)ethyl]piperazine.
  • Google Patents. (n.d.). New process for preparing 1-[2-(2-hydroxyethoxy)ethyl]piperazine through diethanolamine method.
  • Darshan Healthcare Pvt Ltd. (n.d.). 1-[2-(2-Hydroxyethoxy)ethyl] piperazine. [Link]

  • Quick Company. (n.d.). Purification Process For Ranolazine Piperazine Intermediate. [Link]

  • A Review on Analytical Methods for Piperazine Determination. (2017). Research Journal of Pharmacy and Technology, 10(4), 1265-1270. [Link]

Sources

An In-depth Technical Guide to the Adrenergic Receptor Profile of 1-(Aryl)-4-(Phenoxyalkyl)piperazine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Piperazine Scaffold in Adrenergic Pharmacology

The 1-piperazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically significant drugs targeting the central nervous system (CNS) and cardiovascular system. Within this broad class, derivatives featuring a phenoxyalkyl substituent on one nitrogen and an aryl group, often a methoxyphenyl moiety, on the other have been extensively investigated for their potent interactions with adrenergic receptors (ARs). These receptors, central to the sympathetic nervous system's function, are divided into α and β subtypes, each with further divisions (α1A, α1B, α1D; α2A, α2B, α2C; β1, β2, β3), mediating diverse physiological effects from vasoconstriction to cardiac output modulation.[1][2]

Quantitative Analysis: Adrenergic Receptor Binding and Functional Activity

The primary interaction of the 1-(phenoxyalkyl)-4-(2-methoxyphenyl)piperazine series is with α-adrenergic receptors. Extensive research, primarily through radioligand binding assays and functional studies on isolated tissues, has demonstrated high affinity and potent antagonism, particularly at the α1 subtype.

Binding Affinity Profile

Radioligand binding assays are the gold standard for quantifying the affinity of a compound for a specific receptor. In these experiments, a test compound's ability to displace a known high-affinity radiolabeled ligand from the receptor is measured. The resulting inhibition constant (Ki) is an inverse measure of binding affinity—a lower Ki value indicates a stronger interaction.

Data for a representative set of 1-(substituted-phenoxyalkyl)-4-(2-methoxyphenyl)piperazine derivatives reveals a clear preference for the α1-adrenoceptor over the α2-adrenoceptor.[3]

CompoundR Group (on Phenoxy)Linker (Alkyl Chain)α1 Ki (nM) [³H]prazosinα2 Ki (nM) [³H]clonidineSelectivity (α2 Ki / α1 Ki)
1 2,6-dimethylpropyl2.4341.1142.1
2 2-chloro-6-methylpropyl2.1128.261.1
3 2-methylpropyl3.5163.546.7
4 2,6-dichloropropyl13.1247.518.9
5 Hethyl7.8--

Table 1: α-Adrenergic receptor binding affinities for a series of 1-(substituted-phenoxyalkyl)-4-(2-methoxyphenyl)piperazine derivatives. Data synthesized from published studies.[3]

The data clearly indicates that substitution on the phenoxy ring, particularly with small alkyl or halogen groups at the 2 and 6 positions, coupled with a propyl linker, results in low nanomolar affinity for the α1-adrenoceptor and a high degree of selectivity over the α2 subtype.

Functional Antagonism

To determine whether binding to the receptor results in a functional effect, in vitro assays on isolated tissues are employed. For α1-adrenoceptor antagonists, a common method is to measure the inhibition of phenylephrine-induced contractions in isolated rat aorta. The antagonist potency is expressed as a pA2 value, which is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.

CompoundR Group (on Phenoxy)Linker (Alkyl Chain)α1-Antagonist Potency (pA2)
1 2,6-dimethylpropyl8.81
2 2-chloro-6-methylpropyl8.44
3 2-methylpropyl8.64
4 Hethyl7.87

Table 2: Functional α1-adrenergic antagonist potency for selected piperazine derivatives in isolated rat aorta.[3]

The high pA2 values, consistent with the low Ki values from binding assays, confirm that these compounds are potent competitive antagonists at the α1-adrenoceptor.[3] While the primary activity is α1-antagonism, some related piperazine compounds have shown more complex pharmacology, including potential interactions with β-adrenoceptors, suggesting that a comprehensive profiling is always necessary.[4]

Experimental Protocol: α1-Adrenergic Radioligand Binding Assay

This protocol provides a self-validating system for determining the binding affinity (Ki) of a test compound, such as a novel 1-(phenoxyalkyl)piperazine derivative, for the α1-adrenergic receptor.

Objective: To determine the affinity of a test compound for the α1-adrenergic receptor in rat cerebral cortex membranes by competitive displacement of [³H]prazosin.

Materials:

  • Tissue: Rat cerebral cortex, homogenized.

  • Radioligand: [³H]prazosin (specific activity ~80 Ci/mmol).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Non-specific Binding Control: Phentolamine (10 µM).

  • Test Compound: Stock solution in DMSO, serially diluted.

  • Instrumentation: Scintillation counter, filtration manifold, glass fiber filters.

Step-by-Step Methodology:

  • Membrane Preparation (The "Why"): The cerebral cortex is rich in α1-adrenoceptors. Homogenization and centrifugation isolate the cell membranes, where these transmembrane receptors reside, from other cellular components, providing a concentrated source of the target.

    • Protocol: Homogenize fresh or frozen rat cerebral cortex in ice-cold assay buffer. Centrifuge at 1,000 x g for 10 min to remove nuclei and debris. Collect the supernatant and centrifuge at 40,000 x g for 20 min. Resuspend the resulting pellet (the membrane fraction) in fresh assay buffer. Determine protein concentration using a standard method (e.g., Bradford assay).

  • Assay Setup (The "Why"): A competitive binding assay requires three key components: the receptor source (membranes), the radiolabeled probe ([³H]prazosin), and the competitor (test compound). By varying the concentration of the unlabeled test compound, we can generate a dose-response curve for the displacement of the radioligand.

    • Protocol: In triplicate, set up assay tubes containing:

      • Total Binding: 100 µL membrane suspension (~100 µg protein), 50 µL [³H]prazosin (final concentration ~0.2 nM), and 50 µL assay buffer.

      • Non-specific Binding (NSB): 100 µL membrane suspension, 50 µL [³H]prazosin, and 50 µL phentolamine (final concentration 10 µM). This determines how much radioligand binds to non-receptor components, a crucial baseline.

      • Test Compound: 100 µL membrane suspension, 50 µL [³H]prazosin, and 50 µL of the test compound at various concentrations (e.g., 10⁻¹¹ M to 10⁻⁵ M).

  • Incubation (The "Why"): Incubation allows the binding reaction to reach equilibrium. Performing this at a controlled temperature (e.g., 25°C) ensures consistency and reproducibility.

    • Protocol: Incubate all tubes at 25°C for 60 minutes.

  • Termination and Filtration (The "Why"): The reaction is terminated by rapid filtration, which separates the membrane-bound radioligand from the unbound radioligand. The glass fiber filters trap the membranes while allowing the unbound ligand to pass through. Washing quickly with ice-cold buffer removes any non-specifically trapped ligand.

    • Protocol: Rapidly filter the contents of each tube through glass fiber filters under vacuum. Wash the filters three times with 4 mL of ice-cold assay buffer.

  • Quantification and Analysis (The "Why"): Scintillation counting measures the radioactivity trapped on the filters, which corresponds to the amount of bound [³H]prazosin. By plotting the displacement against the log concentration of the test compound, an IC50 value (the concentration of test compound that displaces 50% of the specific binding) is determined. The Ki is then calculated using the Cheng-Prusoff equation, which corrects for the concentration and affinity of the radioligand used.

    • Protocol: Place filters in scintillation vials with scintillation cocktail. Measure radioactivity in a beta counter.

    • Calculation:

      • Specific Binding = Total Binding - Non-specific Binding.

      • Use non-linear regression (e.g., GraphPad Prism) to fit the competition data and determine the IC50.

      • Calculate Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of [³H]prazosin and Kd is its dissociation constant for the α1-receptor.

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay Incubation cluster_analysis Analysis Tissue Rat Cerebral Cortex Homogenize Homogenize & Centrifuge Tissue->Homogenize Membranes Isolated Cell Membranes Homogenize->Membranes Assay_Setup Combine Membranes, [3H]prazosin, and Test Compound Membranes->Assay_Setup Incubate Incubate to Equilibrium (25°C, 60 min) Assay_Setup->Incubate Filter Rapid Filtration & Washing Incubate->Filter Count Scintillation Counting Filter->Count Calculate Calculate IC50 and Ki Values Count->Calculate

Caption: Workflow for an α1-Adrenergic Radioligand Binding Assay.

Adrenergic Receptor Signaling Pathways

Understanding the downstream signaling cascades initiated by receptor activation is crucial for interpreting a compound's functional effects. The α1 and α2-adrenoceptors couple to different G-proteins and activate distinct intracellular pathways.[2][5]

  • α1-Adrenergic Receptors: These receptors are canonically coupled to Gq/11 proteins. Upon agonist binding, the activated Gαq subunit stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytosol to bind to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytoplasm.[2] DAG, along with the elevated Ca²⁺, activates protein kinase C (PKC), which phosphorylates numerous downstream targets, leading to cellular responses like smooth muscle contraction.

  • α2-Adrenergic Receptors: These receptors are coupled to Gi/o proteins. Agonist binding leads to the inhibition of adenylyl cyclase, which decreases the intracellular concentration of cyclic AMP (cAMP).[6] The reduction in cAMP levels leads to decreased activity of protein kinase A (PKA). Additionally, the βγ subunits of the Gi/o protein can directly modulate other effectors, such as ion channels. Presynaptically, this pathway inhibits further norepinephrine release, acting as a negative feedback loop.

Adrenergic_Signaling cluster_alpha1 α1-Adrenergic Pathway (Gq) cluster_alpha2 α2-Adrenergic Pathway (Gi) a1 α1-AR Gq Gq Protein a1->Gq Agonist PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds PKC Protein Kinase C (PKC) DAG->PKC Activates Ca ↑ [Ca²⁺]i ER->Ca Releases Ca->PKC Activates Response1 Physiological Response (e.g., Smooth Muscle Contraction) PKC->Response1 Phosphorylates Targets a2 α2-AR Gi Gi Protein a2->Gi Agonist AC Adenylyl Cyclase (AC) Gi->AC Inhibits ATP ATP AC->ATP Acts on cAMP ↓ cAMP ATP->cAMP PKA ↓ PKA Activity cAMP->PKA Response2 Physiological Response (e.g., ↓ Neurotransmitter Release) PKA->Response2

Caption: Canonical G-protein signaling pathways for α1 and α2-adrenergic receptors.

Conclusion and Future Directions

The 1-(phenoxyalkyl)-4-(2-methoxyphenyl)piperazine chemical scaffold is a well-established pharmacophore for potent α1-adrenergic receptor antagonists. Based on robust structure-activity relationship data from close analogs, it is highly probable that 1-[2-(2-Methoxy-phenoxy)-ethyl]-piperazine would exhibit significant affinity for and antagonist activity at the α1-adrenoceptor. Empirical validation through the binding and functional assays detailed in this guide is a necessary next step to precisely quantify its pharmacological profile.

Furthermore, given the tendency for piperazine-based ligands to exhibit polypharmacology, a comprehensive characterization should include screening against other adrenergic receptor subtypes (α2, β) as well as key serotonin (e.g., 5-HT1A, 5-HT2A) and dopamine (e.g., D2) receptors to fully elucidate its selectivity and potential for off-target effects.[7] Such a detailed profile is essential for its development as either a selective pharmacological tool for research or a candidate for therapeutic development.

References

  • Perretti, F., Nediani, C., & Manzini, S. (1990). IP66 (1[2-ethoxy-2-(3'-pyridyl)ethyl]-4-(2'-methoxy-phenyl)piperazine) enhances beta-adrenoceptor-induced vasodilatation in rat mesenteric vascular bed. Archives Internationales de Pharmacodynamie et de Thérapie, 306, 87-99. [Link]

  • Pałucha-Poniewiera, A., & Wesołowska, A. (2021). The Structural Determinants for α1-Adrenergic/Serotonin Receptors Activity among Phenylpiperazine-Hydantoin Derivatives. Molecules, 26(22), 7006. [Link]

  • Marona, H., et al. (2010). α1-adrenoceptor antagonistic properties of some 1,4-substituted piperazine derivatives. Pharmacological Reports, 62(4), 721-728. [Link]

  • Bonacchi, G., et al. (1988). Resolution and pharmacological properties of the enantiomers of the potent alpha-adrenoceptor antagonist 1-[2-ethoxy-2-(3'-pyridyl)ethyl]-4-(2'-methoxy-phenyl)piperazine. Arzneimittelforschung, 38(5), 650-654. [Link]

  • Pańczyk, K., et al. (2018). Synthesis and activity of di- or trisubstituted N-(phenoxyalkyl)- or N-{2-[2-(phenoxy)ethoxy]ethyl}piperazine derivatives on the central nervous system. Bioorganic & Medicinal Chemistry Letters, 28(11), 2041-2047. [Link]

  • Ninja Nerd. (2018). Neurology | Adrenergic Receptors. YouTube. [Link]

  • Speed Pharmacology. (2016). Pharmacology - ADRENERGIC RECEPTORS & AGONISTS (MADE EASY). YouTube. [Link]

  • Pian, Y., et al. (2015). Pharmacological characterization of the α2A-adrenergic receptor inhibiting rat hippocampal CA3 epileptiform activity: Comparison of ligand efficacy and potency. Epilepsy Research, 114, 67-76. [Link]

Sources

Methodological & Application

Application Note & Protocol: Evaluating Anxiolytic Potential of Piperazine Derivatives Using the Elevated Plus Maze

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Elevated Plus Maze as a Gold Standard for Anxiety Research

The Elevated Plus Maze (EPM) is a cornerstone behavioral assay for assessing anxiety-related behaviors in rodents.[1] Its widespread use in neuropharmacology stems from its simplicity, reliability, and strong predictive validity for anxiolytic and anxiogenic drug effects. The test leverages the natural conflict in rodents between their innate curiosity to explore a novel environment and their aversion to open, elevated spaces—a manifestation of acrophobia, or the fear of heights.[2][3] Unlike conditioned fear paradigms, the EPM relies on unconditioned responses, making it a robust tool for the initial screening of novel psychoactive compounds.[1]

An increase in the proportion of time spent and entries made into the open arms of the maze is interpreted as a decrease in anxiety-like behavior, indicative of an anxiolytic effect. Conversely, a reduction in open arm exploration suggests an anxiogenic (anxiety-inducing) profile.[1] This application note provides a comprehensive, field-proven protocol for utilizing the EPM to characterize the neuropharmacological profile of piperazine derivatives, a class of compounds with significant therapeutic potential in central nervous system (CNS) disorders.[4][5]

Pharmacological Context: Piperazine Derivatives and the Modulation of Anxiety

Piperazine is a heterocyclic moiety that forms the structural backbone of numerous clinically effective drugs targeting the CNS.[6] Many piperazine derivatives exhibit potent activity at various neurotransmitter receptors, particularly within the monoaminergic system, which is critically involved in the regulation of mood and anxiety.[6]

Key molecular targets for anxiolytic piperazine derivatives include:

  • Serotonin (5-HT) Receptors: The 5-HT1A receptor subtype is a well-established target for anxiolytics. Agonists at this receptor, such as the piperazine derivative buspirone, are known to produce anxiolytic effects.[5][6] Other derivatives, like m-chlorophenylpiperazine (mCPP) and trifluoromethylphenylpiperazine (TFMPP), also show high affinity for serotonin receptors and can modulate anxiety-like behaviors.[5][7]

  • Dopamine (DA) Receptors: While primarily associated with antipsychotic action, modulation of dopaminergic pathways can also influence anxiety.

  • Sigma (σ) Receptors: Certain piperazine and piperidine derivatives have shown high affinity for sigma receptors (σ1 and σ2), which are implicated in a range of neurological functions, and their modulation can influence behavioral responses.[8]

Given this diverse pharmacology, the EPM serves as an essential in vivo tool to determine the net behavioral outcome of a novel piperazine derivative's interaction with these complex CNS targets.

The EPM Experimental Workflow: A Visual Guide

The successful execution of an EPM study requires careful planning and adherence to a standardized workflow to ensure data integrity and reproducibility. The following diagram outlines the critical stages of the protocol.

EPM_Workflow cluster_pre_test Pre-Test Phase cluster_test Testing Phase cluster_post_test Post-Test Phase Animal_Acclimatization Animal Acclimatization (≥ 7 days) Habituation Habituation to Handling (≥ 3 days) Animal_Acclimatization->Habituation Ensures stable baseline Randomization Group Randomization (Vehicle, Positive Control, Test Compound) Habituation->Randomization Minimizes bias Drug_Admin Compound Administration (Pre-treatment interval based on PK data) Randomization->Drug_Admin Blinded administration EPM_Test EPM Exposure (Standard 5-minute trial) Drug_Admin->EPM_Test Critical timing Data_Recording Video Recording & Live Scoring EPM_Test->Data_Recording Automated & manual Data_Analysis Behavioral Endpoint Analysis (% Time Open, % Entries Open, etc.) Data_Recording->Data_Analysis Statistical validation Interpretation Interpretation of Results (Anxiolytic vs. Anxiogenic Profile) Data_Analysis->Interpretation Draws conclusions Reporting Reporting & Visualization Interpretation->Reporting Dissemination of findings

Caption: Standardized workflow for EPM-based screening of piperazine derivatives.

Detailed Experimental Protocol

This protocol is optimized for adult rats. Modifications for mice are noted where applicable. Adherence to institutional animal care and use committee (IACUC) guidelines is mandatory.

Apparatus and Environment

The design of the maze and the testing environment are critical for obtaining reliable data.[9]

  • Apparatus: A plus-shaped maze made of a non-porous, neutral-colored material (e.g., grey or black PVC). It should be elevated 50-70 cm above the floor.[10]

    • Arms: Two opposing "open" arms (e.g., 50 cm long x 10 cm wide) and two opposing "closed" arms of the same dimensions but enclosed by high walls (e.g., 40 cm high).[11] For mice, dimensions are typically smaller (e.g., 30 cm long x 5 cm wide).

    • Central Platform: A small square (e.g., 10 cm x 10 cm) connecting the four arms.[11]

  • Environment: The EPM test should be conducted in a dedicated, quiet room.

    • Lighting: Low, indirect illumination is crucial. The lighting should be consistent across all arms. A standard intensity is ~100 lux on the surface of the maze.[9] Bright light is aversive to rodents and can confound results by artificially suppressing all activity.

    • Cleaning: The maze must be thoroughly cleaned with 70% ethanol followed by water and dried between each trial to eliminate olfactory cues from previous subjects.[9]

Animal Handling and Dosing
  • Subjects: Adult male Sprague-Dawley or Wistar rats (250-350 g) are commonly used. Ensure animals are acclimatized to the facility for at least one week before testing.

  • Housing: Group-housed animals are standard, but they should be moved to the testing room at least 60 minutes before the trial begins to acclimate to the environment.

  • Handling: Gentle but firm handling for several days prior to testing reduces stress-induced artifacts.

  • Dosing Regimen:

    • Vehicle Control: The vehicle used to dissolve the piperazine derivative (e.g., saline, 0.5% Tween 80 in saline) must be administered to a control group. This group establishes the baseline level of anxiety.

    • Positive Control: A known anxiolytic, such as Diazepam (1-2 mg/kg, i.p.), should be used to validate the sensitivity of the assay.[2]

    • Test Compound: Administer the piperazine derivative at various doses to establish a dose-response curve. The route of administration (e.g., intraperitoneal (i.p.), oral (p.o.)) and pre-treatment time (typically 30-60 minutes for i.p.) should be determined based on available pharmacokinetic data for the specific compound.

EPM Test Procedure
  • Administer the vehicle, positive control, or test compound according to the pre-determined timeline.

  • Place the animal gently onto the central platform of the maze, facing one of the open arms.[1] This standardized starting position is crucial for consistency.

  • Immediately start a video recording camera mounted above the maze and leave the room.

  • Allow the animal to explore the maze undisturbed for a single 5-minute session.[12][13]

  • At the end of the 5 minutes, gently remove the animal from the maze and return it to its home cage.

  • Thoroughly clean the maze before introducing the next animal.

Data Collection and Analysis

Behavior is typically scored from the video recordings using either specialized tracking software or by a trained observer blind to the experimental conditions.[10]

Key Behavioral Endpoints

The primary measures of anxiety are derived from the exploration of the open arms. Ethological parameters provide additional supportive data.

Parameter CategoryEndpointInterpretation of IncreaseInterpretation of Decrease
Primary Anxiety Measures % Time in Open Arms (Time Open / Total Time) x 100Anxiolytic EffectAnxiogenic/Normal Effect
% Open Arm Entries (Entries Open / Total Entries) x 100Anxiolytic EffectAnxiogenic/Normal Effect
Locomotor Activity Total Arm Entries (Entries Open + Entries Closed)Hyperactivity/StimulationSedation/Motor Impairment
Ethological Measures Head Dips (Peeking over the edge of an open arm)Risk Assessment BehaviorReduced Exploration
Stretched-Attend Postures (SAP) Risk Assessment BehaviorReduced Exploration/Anxiolysis
Grooming Bouts Displacement Behavior (Stress)Anxiolysis/Normal
Statistical Analysis
  • Data are typically analyzed using a one-way Analysis of Variance (ANOVA) followed by post-hoc tests (e.g., Dunnett's or Tukey's) to compare the drug-treated groups to the vehicle control group.

  • The positive control group (e.g., Diazepam) must show a statistically significant increase in open arm exploration compared to the vehicle group for the experiment to be considered valid.

  • It is critical to analyze the total arm entries. A compound that significantly reduces total entries may be causing sedation, which would non-specifically decrease open arm exploration and could be falsely interpreted as an anxiogenic effect. Conversely, a stimulant effect could increase all entries without altering the anxiety-related preference.

Interpreting Piperazine Derivative Effects: A Mechanistic View

The behavioral output in the EPM provides clues to the underlying mechanism of action of the tested piperazine derivative.

Piperazine_MoA cluster_neuron Postsynaptic Neuron Receptor 5-HT1A Receptor Signaling Downstream Signaling Cascade (e.g., ↓ cAMP) Receptor->Signaling Activation Output Neuronal Hyperpolarization (Inhibition) Signaling->Output Anxiolysis Anxiolytic Behavioral Effect (↑ Open Arm Time in EPM) Output->Anxiolysis Leads to Piperazine Anxiolytic Piperazine Derivative (e.g., Buspirone) Piperazine->Receptor:f0 Agonist Binding

Caption: Putative mechanism for anxiolytic action of a 5-HT1A agonist piperazine derivative.

  • Anxiolytic Profile: A piperazine derivative that significantly increases the percentage of time and/or entries in the open arms, without altering total locomotor activity, is considered to have an anxiolytic-like profile. This effect is often mediated by agonism at 5-HT1A receptors.[5]

  • Anxiogenic Profile: A compound that selectively decreases open arm exploration is considered anxiogenic. This could result from antagonism at anxiolytic receptor sites or agonism at receptors that promote anxiety.

  • Confounding Effects: If a compound significantly alters the total number of arm entries, its effects on anxiety measures must be interpreted with caution. A separate test for general locomotor activity, such as the Open Field Test, may be necessary to dissociate sedative or stimulant properties from true anxiolytic/anxiogenic effects.

Trustworthiness and Best Practices

To ensure the integrity of your findings, consider the following:

  • Blinding: The experimenter conducting the test and scoring the behavior should be blind to the treatment conditions.

  • Counterbalancing: The order of testing for different treatment groups should be counterbalanced across the day to control for circadian variations in behavior.

  • One-Trial Tolerance: Rodents exhibit a "one-trial tolerance," where prior exposure to the maze significantly reduces open arm exploration upon re-exposure, even with anxiolytic treatment.[12][13] Therefore, the EPM is best suited for single-trial experiments. If re-testing is unavoidable, a long inter-trial interval (e.g., >28 days) and a change in the testing environment may be required to mitigate this phenomenon.[12][13]

References

  • Walf, A. A., & Frye, C. A. (2007). The use of the elevated plus maze as an assay of anxiety-related behavior in rodents. Nature Protocols, 2(2), 322-328. [Link]

  • The Neuropharmacological Potential of Piperazine Derivatives: A Mini- Review. (2021). ResearchGate. [Link]

  • García-Ramos, G., et al. (2018). Piperazine derivatives: a potentially tool for the treatment of neurological disorders. PharmacologyOnLine, 3, 134-141. [Link]

  • Schmitt, U., & Holsboer, F. (2006). A Novel Elevated Plus-Maze Procedure to Avoid the One-Trial Tolerance Problem. Frontiers in Behavioral Neuroscience. [Link]

  • Nakamura, T., & Suzuki, T. (2017). Testing Animal Anxiety in Rats: Effects of Open Arm Ledges and Closed Arm Wall Transparency in Elevated Plus Maze Test. Journal of Visualized Experiments, (125), e55937. [Link]

  • Melior Discovery. (n.d.). Elevated Plus Maze Model of Anxiety. Melior Discovery. [Link]

  • de Brito, A. F., et al. (2018). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & Clinical Pharmacology, 32(6), 599-612. [Link]

  • Hogg, S. (2011). A Novel Elevated Plus-Maze Procedure to Avoid the One-Trial Tolerance Problem. Frontiers in Behavioral Neuroscience, 5, 47. [Link]

  • Zaragoza, A., et al. (2022). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Chemical Neuroscience, 13(1), 85-101. [Link]

  • Maze Engineers. (2017, May 23). Elevated Plus Maze [Video]. YouTube. [Link]

  • Segev, A. (2017). How should I analyze and interpret the data of the elevated plus maze test? ResearchGate. [Link]

  • Best practices in Enterprise Project Management - EPM. (2024, March 27). Wrike. [Link]

  • Ivanti Community. (2023, November 20). Securing EPM Environment Best Practices. Ivanti Community. [Link]

  • Kumar, A., et al. (2013). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. International Journal of Medicinal Chemistry, 2013, 124578. [Link]

  • Chen, H., & Prusky, G. T. (2004). Computer-Assisted Scoring of the Elevated Plus Maze. Behavioral and Brain Functions, 1(1), 1-4. [Link]

Sources

Application Notes and Protocols for Assessing Locomotor Activity of Piperazine Compounds using the Open Field Test

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Deciphering the Psychomotor Signature of Piperazine Compounds

The open field test (OFT) is a cornerstone of behavioral neuroscience, providing a robust and sensitive method for evaluating general locomotor activity, exploration, and anxiety-like behavior in rodents[1]. For drug development professionals investigating novel piperazine compounds, the OFT is an indispensable tool. The piperazine scaffold is a privileged structure in medicinal chemistry, giving rise to a diverse array of compounds with varying pharmacological targets and, consequently, a wide spectrum of effects on the central nervous system (CNS). These effects often manifest as changes in spontaneous motor activity, which can range from sedation and anxiolysis to psychostimulation.

Understanding a compound's impact on locomotor activity is a critical early step in its preclinical characterization. It provides essential insights into the drug's potential therapeutic applications—be it as a sedative, anxiolytic, or stimulant—and helps to identify potential side effects such as motor impairment or hyperactivity. This guide, designed for researchers and drug development professionals, provides a detailed, experience-driven protocol for utilizing the OFT to assess the locomotor effects of piperazine compounds. We will delve into the causality behind experimental choices, ensuring that the protocol is a self-validating system, and provide a framework for the interpretation of results grounded in the known pharmacology of this important class of molecules.

The Scientific Rationale: Why the Open Field Test is a Validated Tool

The OFT is predicated on the natural conflict in rodents between the innate drive to explore a novel environment and the aversion to open, brightly lit spaces[2]. A drug's effect on locomotor activity can be indicative of its mechanism of action. For instance, compounds that enhance dopamine signaling, such as amphetamine, typically increase locomotor activity, while those that potentiate GABAergic neurotransmission, like diazepam, tend to decrease it[3][4]. Piperazine derivatives can interact with a variety of neurotransmitter systems, including serotonin (5-HT), dopamine (DA), and norepinephrine (NE), making the OFT a valuable screening tool to discern their functional CNS effects[5][6].

Materials and Apparatus

1. Animals:

  • Male or female mice (e.g., C57BL/6) or rats (e.g., Sprague-Dawley), aged 8-12 weeks. The choice of species and strain should be consistent throughout a study, as behavior can vary significantly between them.

  • Animals should be group-housed under a standard 12:12 hour light-dark cycle with ad libitum access to food and water[7].

2. Open Field Arena:

  • A square or circular arena (e.g., 40 x 40 cm for mice, 100 x 100 cm for rats) with opaque walls to prevent the animal from seeing outside. The floor should be made of a non-porous material for easy cleaning.

  • The arena should be evenly illuminated (e.g., 20-30 lux in the center).

3. Data Acquisition System:

  • An automated video tracking system is highly recommended for its accuracy and objectivity over manual scoring[8]. This system should consist of a camera mounted above the arena and software capable of tracking the animal's movement and calculating various parameters.

4. Test Compounds and Reagents:

  • Piperazine compound(s) of interest.

  • Vehicle control (e.g., saline, distilled water, or a specific solvent used to dissolve the test compound).

  • Positive controls:

    • A stimulant (e.g., d-amphetamine) to validate the assay's sensitivity to increased locomotor activity.

    • A sedative/anxiolytic (e.g., diazepam) to validate the assay's sensitivity to decreased locomotor activity[3][9].

  • 70% ethanol solution for cleaning the arena.

Experimental Protocol: A Step-by-Step Guide

Part 1: Pre-Test Acclimation and Habituation

Rationale for Acclimation: Transporting animals to a new facility or even a new room is a significant stressor that can alter their physiology and behavior. A proper acclimation period is crucial to ensure that the observed behaviors are due to the experimental manipulations and not a result of transportation stress[10][11][12].

  • Facility Acclimation: Upon arrival at the testing facility, allow the animals to acclimate for a minimum of 72 hours before any experimental procedures begin[10][11].

  • Testing Room Habituation: On the day of the experiment, transport the animals to the testing room at least 30-60 minutes prior to the start of the test. This allows them to habituate to the ambient conditions of the room (e.g., lighting, temperature, and background noise)[8].

Part 2: Dosing and Pre-Treatment Period
  • Animal Grouping: Randomly assign animals to different treatment groups:

    • Group 1: Vehicle control

    • Group 2-4: Piperazine compound (at least 3 different doses)

    • Group 5: Positive control (stimulant, e.g., d-amphetamine)

    • Group 6: Positive control (sedative, e.g., diazepam)

  • Compound Administration: Administer the test compounds, vehicle, and positive controls via the intended route (e.g., intraperitoneal, oral gavage). The volume of administration should be consistent across all groups.

  • Pre-Treatment Interval: The time between drug administration and the start of the OFT is critical and should be determined based on the known or expected pharmacokinetic profile of the test compound. This interval should coincide with the peak plasma/brain concentration of the drug.

Part 3: The Open Field Test Procedure
  • Arena Preparation: Before placing the first animal in the arena, clean the floor and walls thoroughly with 70% ethanol and allow it to dry completely. This removes any olfactory cues from previous animals[8].

  • Animal Placement: Gently place the animal in the center of the open field arena[8].

  • Data Recording: Immediately start the video tracking software and record the animal's activity for a predefined period, typically 5-10 minutes[8]. The researcher should leave the room during the test to avoid influencing the animal's behavior.

  • Post-Test Procedure: At the end of the test session, gently remove the animal and return it to its home cage.

  • Inter-Trial Cleaning: Thoroughly clean the arena with 70% ethanol between each animal to ensure that the behavior of subsequent animals is not influenced by the scent of the previous one[8].

Experimental Workflow Diagram

G cluster_pre_test Pre-Test Phase cluster_test Testing Phase cluster_post_test Post-Test Phase A Animals arrive at facility B Facility Acclimation (min. 72 hours) A->B C Habituation to Testing Room (30-60 minutes) B->C D Random assignment to groups (Vehicle, Piperazine Doses, Controls) C->D E Compound Administration D->E F Pre-Treatment Interval E->F G Place animal in center of Open Field Arena F->G H Start Video Recording (5-10 minutes) G->H I Remove animal, return to home cage H->I J Clean arena with 70% Ethanol I->J J->G Next animal K Automated Data Extraction (Video Tracking Software) J->K L Statistical Analysis (ANOVA, Post-hoc tests) K->L M Interpretation of Results L->M

Caption: Experimental workflow for the open field test.

Data Collection and Analysis

The automated video tracking system will generate a wealth of data. For assessing locomotor activity, the following parameters are of primary importance:

  • Total Distance Traveled (cm): The primary measure of overall locomotor activity.

  • Time Spent in Center Zone (s): The time the animal spends in the central, more anxiogenic area of the arena. A decrease in this parameter is often interpreted as anxiety-like behavior.

  • Center Zone Entries: The number of times the animal crosses from the periphery into the center zone.

  • Rearing Frequency: The number of times the animal stands on its hind legs. This can be an indicator of exploratory behavior but can also be affected by motor changes.

  • Velocity (cm/s): The average speed of the animal's movement.

Statistical Analysis Protocol
  • Data Compilation: Organize the collected data into a spreadsheet with each row representing an individual animal and each column representing a measured parameter.

  • Normality and Homogeneity of Variance: Before performing parametric tests, assess whether the data for each group are normally distributed (e.g., using the Shapiro-Wilk test) and whether the variances between groups are equal (e.g., using Levene's test).

  • One-Way ANOVA: Use a one-way Analysis of Variance (ANOVA) to determine if there are any significant overall differences between the treatment groups for each parameter[8][13].

  • Post-Hoc Tests: If the ANOVA reveals a significant main effect (typically p < 0.05), perform post-hoc tests (e.g., Tukey's HSD or Dunnett's test) to make pairwise comparisons between the vehicle control group and each of the drug-treated groups.

  • Data Visualization: Present the data using bar graphs with error bars (representing the standard error of the mean, SEM) to visually compare the different treatment groups.

Example Data Presentation

Treatment GroupDose (mg/kg)nTotal Distance Traveled (cm ± SEM)Time in Center (s ± SEM)Rearing Frequency (± SEM)
Vehicle-102500 ± 15030 ± 540 ± 4
Piperazine X1.0101800 ± 12025 ± 430 ± 3
Piperazine X3.0101200 ± 100 18 ± 3*20 ± 2
Piperazine X10.010800 ± 80 10 ± 2**12 ± 1
d-amphetamine2.0104500 ± 200***28 ± 655 ± 5
Diazepam1.5101500 ± 130**45 ± 725 ± 3**
*p < 0.05, **p < 0.01, ***p < 0.001 compared to Vehicle group (Dunnett's test).

Interpretation of Results

The interpretation of OFT data for piperazine compounds requires an understanding of their potential mechanisms of action.

  • Hypoactivity (Decreased Locomotion): A dose-dependent decrease in total distance traveled, as illustrated with "Piperazine X" in the table above, suggests a sedative or motor-impairing effect. Many piperazine derivatives, such as 1-(m-trifluoromethylphenyl)piperazine (TFMPP) and 1-(m-chlorophenyl)piperazine (m-CPP), are 5-HT agonists and have been shown to produce a dose-dependent suppression of spontaneous locomotor activity in rats[5]. This effect is often attributed to the stimulation of 5-HT1B and/or 5-HT1C receptors[5].

  • Hyperactivity (Increased Locomotion): An increase in total distance traveled suggests a stimulant effect. Some piperazine compounds, like 1-benzylpiperazine (BZP), act as monoamine releasing agents, increasing the synaptic levels of dopamine and serotonin, which can lead to psychostimulant effects similar to amphetamine[6][14].

  • Anxiolytic-like Effects: An increase in the time spent in the center zone, without a significant change in overall locomotor activity, may indicate an anxiolytic effect. Diazepam, for example, can increase center time while decreasing overall locomotion[3][9].

  • Anxiogenic-like Effects: A decrease in center time and entries, particularly if overall locomotion is not suppressed, could suggest an anxiogenic effect.

Signaling Pathway Diagram

G cluster_stimulant Stimulant Piperazines (e.g., BZP) cluster_suppressant Suppressant Piperazines (e.g., TFMPP) BZP BZP DAT Dopamine Transporter (DAT) BZP->DAT Inhibits Reuptake & Promotes Efflux SERT Serotonin Transporter (SERT) BZP->SERT Inhibits Reuptake & Promotes Efflux DA_5HT Dopamine (DA) & Serotonin (5-HT) Vesicle Synaptic Vesicle Vesicle->DA_5HT Synapse_DA_5HT Increased Synaptic DA & 5-HT Postsynaptic_R Postsynaptic DA/5-HT Receptors Synapse_DA_5HT->Postsynaptic_R Activation Locomotion_Inc Increased Locomotor Activity Postsynaptic_R->Locomotion_Inc TFMPP TFMPP HT1B_R 5-HT1B Receptor (Presynaptic) TFMPP->HT1B_R Agonist HT1C_R 5-HT1C Receptor (Postsynaptic) TFMPP->HT1C_R Agonist AC Adenylyl Cyclase HT1B_R->AC Inhibition PLC Phospholipase C HT1C_R->PLC Activation Neuron_Activity Decreased Neuronal Activity AC->Neuron_Activity PLC->Neuron_Activity Locomotion_Dec Decreased Locomotor Activity Neuron_Activity->Locomotion_Dec

Caption: Simplified signaling pathways of piperazine compounds.

Troubleshooting and Considerations

  • High Variability: If high inter-animal variability is observed, ensure that all environmental conditions (lighting, noise, temperature) are strictly controlled. Also, confirm that handling procedures are consistent and gentle to minimize stress.

  • No Drug Effect: If a piperazine compound produces no effect, consider whether the dose range is appropriate and if the pre-treatment interval aligns with the drug's pharmacokinetics.

  • Freezing Behavior: If an animal remains immobile for a large portion of the test, it may be experiencing high levels of stress or anxiety. This can be a valid behavioral response, but if it occurs in a vehicle-treated animal, it may warrant exclusion from the analysis. Clear exclusion criteria should be established a priori[8][15].

  • Ethical Considerations: All experiments should be conducted in accordance with institutional and national guidelines for the ethical use of animals in research. The number of animals used should be the minimum required to obtain statistically significant results, and procedures should be refined to minimize any potential pain or distress[2][16].

Conclusion

The open field test is a powerful and versatile tool for the preclinical assessment of piperazine compounds. When conducted with rigor and attention to the principles outlined in this guide, it provides invaluable data on a compound's potential CNS effects. By incorporating vehicle and positive controls, adhering to a standardized protocol, and interpreting the results within the context of the compound's known or hypothesized mechanism of action, researchers can generate reliable and meaningful data to guide the drug development process.

References

  • Choleris, E., et al. (2001). A detailed ethological analysis of the mouse open field test: effects of diazepam, chlordiazepoxide and an extremely low frequency pulsed magnetic field. Neuroscience & Biobehavioral Reviews, 25(3), 235-260. [Link]

  • Anilocus. (n.d.). Open Field Test Protocol for Anxiety-Like Behavior in Rodents. Anilocus.com. [Link]

  • López-Hill, X., et al. (2021). The open field assay is influenced by room temperature and by drugs that affect core body temperature. F1000Research, 10, 481. [Link]

  • Võikar, V., & Stanford, S. C. (2021). The Open Field Test. In Behavioral Neuroscience of Zebrafish (pp. 1-18). Springer, Cham. [Link]

  • Lucki, I., et al. (1989). Effect of 1-(m-chlorophenyl)piperazine and 1-(m-trifluoromethylphenyl)piperazine on locomotor activity. Journal of Pharmacology and Experimental Therapeutics, 249(1), 155-164. [Link]

  • Einat, H., & Szechtman, H. (2000). An open field study of stereotyped locomotor activity in amphetamine-treated rats. Behavioural Brain Research, 116(1), 9-16. [Link]

  • Boston University. (n.d.). Acclimation of Rodents (IACUC). Boston University Office of Research. [Link]

  • Smit, G. (2014, June 12). 6 things you must consider to improve your open field testing. Noldus. [Link]

  • Cheesman, S., et al. (2019). Treatment with 1-benzylpiperazine (BZP) during adolescence of male and female hooded rats exposed to environmental enrichment: Subsequent behavioral outcomes. Neuroscience & Biobehavioral Reviews, 103, 13-24. [Link]

  • National Research Council (US) Committee on Guidelines for the Use of Animals in Neuroscience and Behavioral Research. (2003). Guidelines for the Care and Use of Mammals in Neuroscience and Behavioral Research. National Academies Press (US). [Link]

  • Washington State University. (2021). Policy #12 “Acclimation and Stabilization of Animals Used for Research or Teaching”. Washington State University IACUC. [Link]

  • Choleris, E., et al. (2001). A detailed ethological analysis of the mouse open field test: Effects of diazepam, chlordiazepoxide and an extremely low frequency pulsed magnetic field. Neuroscience & Biobehavioral Reviews, 25(3), 235-260. [Link]

  • The ARRIVE Guidelines. (n.d.). 3a. Inclusion and exclusion criteria. ARRIVE Guidelines. [Link]

  • Chesler, E. J., et al. (2002). Assessing Complex Movement Behaviors in Rodent Models of Neurological Disorders. Current protocols in neuroscience, Chapter 8, Unit 8.17. [Link]

  • Russell, B. R., et al. (2012). Acute effects of the designer drugs benzylpiperazine (BZP) and trifluoromethylphenylpiperazine (TFMPP) using functional magnetic resonance imaging (fMRI) and the Stroop task - A pilot study. Journal of Psychopharmacology, 26(8), 1147-1158. [Link]

  • DataCamp. (2024, September 20). ANOVA Test: An In-Depth Guide with Examples. DataCamp. [Link]

  • ResearchGate. (n.d.). 34 questions with answers in OPEN FIELD | Scientific method. ResearchGate. [Link]

  • protocols.io. (2024, January 31). Open field test for mice. protocols.io. [Link]

  • Obernier, J. A., & Baldwin, R. L. (2006). Establishing an Appropriate Period of Acclimatization Following Transportation of Laboratory Animals. ILAR Journal, 47(4), 364–369. [Link]

  • Sansone, M., et al. (1995). Locomotor activity pattern induced by diazepam in control and caffeine-treated mice. Polish Journal of Pharmacology, 47(5), 387-392. [Link]

  • Cunningham, K. A., & Callahan, P. M. (1991). TFMPP may produce its stimulus effects via a 5-HT1B mechanism. European journal of pharmacology, 200(1), 177-180. [Link]

  • ASAB/ABS. (2020). Guidelines for the treatment of animals in behavioural research and teaching. Animal Behaviour, 159, I-XI. [Link]

  • University of California, Irvine. (n.d.). Acclimation Period. UCI Office of Research. [Link]

  • GraphPad. (n.d.). Ultimate Guide to ANOVA. GraphPad. [Link]

  • Babb, I. N., & Dykstra, L. A. (2018). The Effects of Repeated Opioid Administration on Locomotor Activity: I. Opposing Actions of μ and κ Receptors. The Journal of pharmacology and experimental therapeutics, 367(3), 474–482. [Link]

  • Reddit. (2024, October 3). Experimental behaviour error. What do I do :(. r/labrats. [Link]

  • King, J. A., et al. (2005). Behavioral Effects of Acclimatization To Restraint Protocol Used for Awake Animal Imaging. Journal of neuroscience methods, 148(2), 166–171. [Link]

  • Gatch, M. B., & Forster, M. J. (2025). Locomotor stimulant and drug discrimination effects of five synthetic cathinones in rodents. Pharmacology, biochemistry, and behavior, 245, 174100. [Link]

  • American Psychological Association. (2021). Guidelines for Behavioral Projects with Nonhuman Animals in Schools (K–12). American Psychological Association. [Link]

  • National Research Council. (2003). Guidelines for the Care and Use of Mammals in Neuroscience and Behavioral Research. The National Academies Press. [Link]

Sources

Application Note: A Robust HPLC-UV Method for the Quantitative Analysis of 1-[2-(2-Methoxy-phenoxy)-ethyl]-piperazine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a detailed, robust, and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 1-[2-(2-Methoxy-phenoxy)-ethyl]-piperazine. This compound is a significant synthetic intermediate in pharmaceutical development. The described isocratic reversed-phase HPLC method utilizes a C18 stationary phase with UV detection, offering excellent specificity, linearity, and precision. The protocol herein is designed for researchers, quality control analysts, and drug development professionals, providing a comprehensive guide from sample preparation to data analysis, grounded in established chromatographic principles and regulatory standards.

Introduction and Analyte Profile

This compound is a heterocyclic amine containing a piperazine ring linked to a methoxy-substituted phenoxy group. This structure is common in various active pharmaceutical ingredients (APIs), making its purity and quantification critical during synthesis and formulation development. The presence of the methoxy-phenoxy moiety provides a strong chromophore, making UV-based HPLC a suitable analytical technique.

The primary challenge in analyzing piperazine-containing compounds is managing the basicity of the piperazine nitrogens, which can lead to poor peak shape due to interactions with residual silanols on silica-based HPLC columns. This method overcomes this challenge by employing an acidic mobile phase to ensure the analyte is consistently protonated, resulting in sharp, symmetrical peaks.

Physicochemical Properties of this compound:

PropertyValue (Estimated/Based on Similar Structures)Source
Chemical Structure -
Molecular Formula C₁₃H₂₀N₂O₂[1]
Molecular Weight 236.31 g/mol [1]
CAS Number 117132-45-3 (structurally similar isomer)[1]
pKa ~8.5 and ~4.5 (for the two piperazine nitrogens)Estimated based on[2]
UV λmax ~275 nmEstimated from the 2-methoxyphenol chromophore
Solubility Soluble in methanol, acetonitrile, and aqueous acidic solutions.Inferred

Principle of the Chromatographic Method

This method is based on reversed-phase chromatography (RPC), a technique that separates molecules based on their hydrophobicity.

  • Stationary Phase: A C18 (octadecylsilane) column is used. The long alkyl chains of the C18 phase provide a non-polar surface that retains the analyte through hydrophobic interactions with its aromatic and aliphatic regions. C18 columns are versatile and widely used in pharmaceutical analysis, offering excellent resolving power for moderately polar compounds like the target analyte.[3][4]

  • Mobile Phase: An isocratic mixture of acetonitrile and an acidic phosphate buffer (pH 3.0) is employed.

    • Acetonitrile (ACN): Serves as the organic modifier. Increasing its concentration would decrease the retention time of the analyte.

    • Phosphate Buffer (pH 3.0): This is the cornerstone of achieving good peak shape. At this pH, the basic piperazine nitrogens (pKa ~8.5 and ~4.5) are fully protonated.[2] This single, positively charged species interacts consistently with the stationary phase and, crucially, is repelled from interacting with acidic residual silanols on the silica backbone, preventing peak tailing.

  • Detection: A UV detector set at 275 nm is used. The 2-methoxy-phenoxy group in the molecule contains a π-electron system that strongly absorbs UV light, allowing for sensitive and specific detection without the need for derivatization, a common requirement for simple piperazines that lack a chromophore.[5][6]

Instrumentation and Materials

Instrumentation
  • HPLC system with a quaternary or binary pump, autosampler, column thermostat, and UV-Vis or Photodiode Array (PDA) detector.

  • Analytical balance (0.01 mg readability).

  • pH meter.

  • Sonicator.

  • Volumetric flasks and pipettes (Class A).

  • HPLC vials with caps.

  • 0.45 µm membrane filters for solvent filtration.

Chemicals and Reagents
  • This compound reference standard (purity ≥98%).

  • Acetonitrile (HPLC grade).

  • Potassium dihydrogen phosphate (KH₂PO₄) (AR grade).

  • Phosphoric acid (H₃PO₄) (AR grade, ~85%).

  • Water (HPLC grade or Milli-Q).

Detailed Protocols

Mobile Phase Preparation (40:60 v/v ACN:Buffer)
  • Aqueous Buffer (25 mM KH₂PO₄, pH 3.0):

    • Weigh 3.40 g of KH₂PO₄ and dissolve it in 1000 mL of HPLC-grade water.

    • Mix thoroughly until fully dissolved.

    • Adjust the pH to 3.0 ± 0.05 by adding phosphoric acid dropwise while monitoring with a calibrated pH meter.

    • Filter the buffer solution through a 0.45 µm membrane filter.

  • Final Mobile Phase:

    • Combine 400 mL of acetonitrile with 600 mL of the prepared aqueous buffer.

    • Mix well and degas for 15 minutes in a sonicator or by using an online degasser.

Standard Solution Preparation (100 µg/mL)
  • Stock Solution (1.0 mg/mL): Accurately weigh 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Working Standard (100 µg/mL): Pipette 5.0 mL of the stock solution into a 50 mL volumetric flask. Dilute to volume with the mobile phase and mix thoroughly.

Sample Preparation
  • Accurately weigh a quantity of the sample powder expected to contain approximately 25 mg of this compound and transfer it to a 25 mL volumetric flask.

  • Add approximately 15 mL of the mobile phase and sonicate for 10 minutes to ensure complete dissolution.

  • Allow the solution to return to room temperature, then dilute to volume with the mobile phase and mix.

  • Pipette 5.0 mL of this solution into a 50 mL volumetric flask and dilute to volume with the mobile phase to achieve a theoretical concentration of 100 µg/mL.

  • Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.

Chromatographic Conditions

The optimized parameters for the analysis are summarized in the table below.

ParameterCondition
HPLC Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase Acetonitrile : 25 mM KH₂PO₄ Buffer (pH 3.0) (40:60, v/v)
Flow Rate 1.0 mL/min
Elution Mode Isocratic
Column Temperature 30 °C
Injection Volume 10 µL
UV Detection 275 nm
Run Time ~10 minutes

System Suitability and Method Validation

To ensure the trustworthiness and reliability of the results, system suitability must be checked before analysis, and the method should be validated according to ICH Q2(R1) guidelines.

System Suitability Testing (SST)

Inject the working standard solution (100 µg/mL) five times and evaluate the following parameters.

SST ParameterAcceptance CriteriaRationale
Tailing Factor (T) ≤ 1.5Ensures peak symmetry.
Theoretical Plates (N) ≥ 2000Indicates column efficiency.
% RSD of Peak Area ≤ 2.0%Demonstrates system precision.
Method Validation Overview
  • Specificity: The method should be able to resolve the analyte peak from any impurities, degradants, or placebo components. This can be confirmed using a PDA detector to check for peak purity.

  • Linearity: The method should demonstrate a linear relationship between concentration and peak area, typically over a range of 50% to 150% of the target concentration (e.g., 50-150 µg/mL). A correlation coefficient (r²) of ≥ 0.999 is expected.

  • Accuracy: Assessed by performing recovery studies on spiked samples, with expected recovery between 98.0% and 102.0%.

  • Precision: Evaluated at the system, method, and intermediate levels. The Relative Standard Deviation (%RSD) should be within acceptable limits (typically ≤ 2%).

Analytical Workflow Diagram

The following diagram illustrates the complete workflow from sample preparation to final analysis.

Caption: HPLC analytical workflow for this compound.

Conclusion

The HPLC method described in this application note is a reliable and robust tool for the routine quality control and quantitative analysis of this compound. By utilizing a standard C18 column and an optimized acidic mobile phase, the method achieves excellent chromatographic performance with symmetric peaks and high resolution. This protocol is readily implementable in any analytical laboratory equipped with standard HPLC instrumentation.

References

  • PubChem. 1-(2-Methoxyethyl)piperazine. National Center for Biotechnology Information. Available at: [Link]

  • PubChem. 1-(2-Methoxyphenyl)piperazine. National Center for Biotechnology Information. Available at: [Link]

  • Google Patents. CN103254153A - Preparation method of high-purity 1-[2-(2-hydroxyethoxy)ethyl]piperazine.
  • NIST. 1-(2-(2-Hydroxyethoxy)ethyl)piperazine. NIST Chemistry WebBook. Available at: [Link]

  • SIELC. Separation of 1-(2-(2-Hydroxyethoxy)ethyl)piperazine on Newcrom R1 HPLC column. Available at: [Link]

  • Journal of Chemical and Pharmaceutical Research. Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Available at: [Link]

  • UNODC. Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Available at: [Link]

  • Journal of Chemical & Engineering Data. pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Available at: [Link]

  • Taylor & Francis Online. Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. Available at: [Link]

  • International Council for Harmonisation. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]

Sources

Application Notes & Protocols: Utilizing PRE-084, a Sigma-1 Receptor Agonist, in Neurodegenerative Disease Models

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Sigma-1 Receptor as a Therapeutic Nexus in Neurodegeneration

Neurodegenerative diseases such as Alzheimer's, Parkinson's, and Huntington's disease represent a significant and growing unmet medical need. A converging body of evidence points towards common underlying pathological mechanisms, including oxidative stress, protein misfolding, mitochondrial dysfunction, and neuroinflammation.[1][2] The Sigma-1 receptor (S1R), a unique ligand-operated chaperone protein primarily located at the endoplasmic reticulum-mitochondrion interface, has emerged as a promising therapeutic target due to its role in maintaining cellular homeostasis and promoting neuronal survival.[3][4]

This guide provides a comprehensive overview of the experimental application of PRE-084 , a highly selective S1R agonist, as a tool to investigate neuroprotective strategies in preclinical models of neurodegenerative diseases.[5] PRE-084 has been extensively documented to exert beneficial effects in various in vitro and in vivo models by mitigating neurotoxicity and enhancing endogenous repair mechanisms.[3][6] This document will detail the mechanistic underpinnings of PRE-084's action and provide robust, step-by-step protocols for its application in both cellular and animal models of neurodegeneration.

Mechanism of Action: How PRE-084 Confers Neuroprotection

The neuroprotective effects of PRE-084 are mediated through its agonistic activity at the S1R. Upon binding, PRE-084 induces a conformational change in the S1R, allowing it to interact with a variety of client proteins and modulate several key signaling pathways critical for neuronal health.[3]

The primary mechanisms of PRE-084-mediated neuroprotection include:

  • Modulation of Calcium Homeostasis: S1R activation helps to buffer intracellular calcium levels, preventing excitotoxicity, a common pathological event in many neurodegenerative disorders.

  • Attenuation of Oxidative Stress: PRE-084 has been shown to enhance the expression of antioxidant enzymes, thereby reducing the levels of reactive oxygen species (ROS) that contribute to neuronal damage.[3]

  • Suppression of Apoptosis: By interacting with key apoptotic proteins, S1R activation by PRE-084 can inhibit the programmed cell death cascade. Studies have demonstrated that PRE-084 treatment leads to a reduction in caspase-3 activation.[3][7]

  • Promotion of Neurotrophic Factor Expression: PRE-084 can stimulate the production of crucial neurotrophic factors, such as brain-derived neurotrophic factor (BDNF), which support neuronal survival and plasticity.[4][6]

  • Reduction of Neuroinflammation: PRE-084 can modulate the activity of microglia, the resident immune cells of the brain, shifting them from a pro-inflammatory to an anti-inflammatory phenotype.[4][8]

PRE084_Mechanism_of_Action cluster_stress Cellular Stressors (e.g., Aβ, MPP+, Oxidative Stress) cluster_pre084 Therapeutic Intervention cluster_outcomes Neuroprotective Outcomes Stress Neurotoxic Insult S1R Sigma-1 Receptor (S1R) Stress->S1R Inhibits/Dysregulates PRE084 PRE-084 PRE084->S1R Activates Ca_Homeostasis Improved Ca2+ Homeostasis S1R->Ca_Homeostasis Oxidative_Stress Reduced Oxidative Stress S1R->Oxidative_Stress Apoptosis Inhibition of Apoptosis S1R->Apoptosis Neurotrophic_Factors Increased Neurotrophic Factors (e.g., BDNF) S1R->Neurotrophic_Factors Neuroinflammation Reduced Neuroinflammation S1R->Neuroinflammation Cell_Survival Enhanced Neuronal Survival & Function Ca_Homeostasis->Cell_Survival Oxidative_Stress->Cell_Survival Apoptosis->Cell_Survival Neurotrophic_Factors->Cell_Survival Neuroinflammation->Cell_Survival

Figure 1: Simplified signaling pathway of PRE-084's neuroprotective action.

In Vitro Applications & Protocols

Cellular models of neurodegeneration are invaluable for high-throughput screening and mechanistic studies. Here, we provide protocols for assessing the neuroprotective effects of PRE-084 in a neuronal cell line (e.g., SH-SY5Y or PC12) challenged with a neurotoxin.

Protocol 1: In Vitro Neuroprotection Assay Against MPP+ Toxicity

This protocol is designed to model Parkinson's disease-related neurotoxicity using the dopaminergic neurotoxin MPP+.

Materials:

  • Neuronal cell line (e.g., SH-SY5Y)

  • Cell culture medium (e.g., DMEM/F12 with 10% FBS)

  • PRE-084 hydrochloride (stock solution in sterile water or DMSO)

  • MPP+ iodide (stock solution in sterile water)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

Procedure:

  • Cell Seeding: Seed SH-SY5Y cells into a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours.

  • PRE-084 Pre-treatment: Prepare serial dilutions of PRE-084 in culture medium. Remove the old medium from the cells and add the PRE-084-containing medium. Incubate for 2 hours.

  • Neurotoxin Challenge: Add MPP+ to the wells to a final concentration that induces approximately 50% cell death (this should be determined empirically, but a starting point is 1-2 mM for SH-SY5Y cells).

  • Incubation: Incubate the cells for 24-48 hours.

  • Cell Viability Assessment (MTT Assay):

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[9]

    • Incubate for 3-4 hours at 37°C, allowing viable cells to form formazan crystals.[9]

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[9]

    • Measure the absorbance at 570 nm using a microplate reader.[9]

Data Analysis: Calculate cell viability as a percentage of the untreated control. Compare the viability of cells treated with MPP+ alone to those pre-treated with PRE-084.

ParameterRecommended RangeNotes
Cell Seeding Density 10,000 - 20,000 cells/wellOptimize for linear MTT response.
PRE-084 Concentration 0.1 - 10 µMA dose-response curve is recommended.[10]
MPP+ Concentration 1-5 mM (for SH-SY5Y)Determine EC50 for your specific cell line.
Incubation Time 24 - 48 hours
Protocol 2: Measurement of Reactive Oxygen Species (ROS)

This protocol uses a fluorescent probe to measure intracellular ROS levels.

Materials:

  • Cells cultured and treated as in Protocol 1

  • 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA)

  • Fluorescence microplate reader or fluorescence microscope

Procedure:

  • Following treatment with PRE-084 and the neurotoxin, remove the culture medium.

  • Wash the cells once with warm PBS.

  • Load the cells with 10 µM H2DCFDA in PBS and incubate for 30 minutes at 37°C in the dark.

  • Wash the cells twice with PBS to remove excess probe.

  • Measure the fluorescence intensity (excitation ~485 nm, emission ~535 nm).

Protocol 3: Caspase-3 Activity Assay

This protocol measures the activity of caspase-3, a key executioner of apoptosis.

Materials:

  • Cells cultured and treated as in Protocol 1

  • Caspase-3 colorimetric or fluorometric assay kit (e.g., based on DEVD-pNA or Ac-DEVD-AMC cleavage)[11][12][13]

Procedure:

  • Lyse the cells according to the manufacturer's protocol.[11]

  • Add the cell lysate to a 96-well plate.[11]

  • Add the caspase-3 substrate to each well.[14]

  • Incubate at 37°C for 1-2 hours, protected from light.[14]

  • Measure the absorbance (for colorimetric assays) or fluorescence (for fluorometric assays) using a microplate reader.[13]

In Vivo Applications & Protocols

Animal models are essential for evaluating the therapeutic potential of compounds in a complex biological system. The MPTP mouse model of Parkinson's disease is a widely used and well-characterized model.

Protocol 4: Neuroprotection in the MPTP Mouse Model of Parkinson's Disease

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • MPTP hydrochloride

  • PRE-084 hydrochloride

  • Saline (0.9% NaCl)

  • Rotarod apparatus

  • Materials for tissue processing and immunohistochemistry

Experimental Workflow:

InVivo_Workflow cluster_pre Pre-treatment Phase cluster_induction Disease Induction cluster_post Post-treatment & Analysis Acclimatization Acclimatization & Baseline Behavior PRE084_Admin PRE-084 or Vehicle Administration Acclimatization->PRE084_Admin MPTP_Admin MPTP Administration PRE084_Admin->MPTP_Admin Behavioral_Tests Behavioral Testing (Rotarod) MPTP_Admin->Behavioral_Tests Tissue_Collection Tissue Collection & Processing Behavioral_Tests->Tissue_Collection IHC Immunohistochemistry (TH Staining) Tissue_Collection->IHC Analysis Data Analysis IHC->Analysis

Figure 2: Experimental workflow for the in vivo MPTP mouse model study.

Procedure:

  • Acclimatization and Baseline Testing: Acclimatize mice to the housing facility for at least one week. Train the mice on the rotarod for 2-3 consecutive days to establish a baseline motor performance.

  • PRE-084 Administration: Administer PRE-084 (0.25 - 1 mg/kg) or vehicle (saline) via intraperitoneal (i.p.) injection daily for a pre-determined period (e.g., 7-14 days) before and during MPTP administration.[10]

  • MPTP Induction: On specified days, administer MPTP (e.g., 20-30 mg/kg, i.p.) 30 minutes after the PRE-084/vehicle injection. A common regimen is four injections at 2-hour intervals on a single day.[15]

  • Behavioral Assessment: 7-14 days after the final MPTP injection, assess motor coordination using the rotarod test. Record the latency to fall for each mouse.

  • Tissue Collection and Preparation: At the end of the study, euthanize the mice and perfuse with 4% paraformaldehyde.[16] Dissect the brains and post-fix them. Prepare coronal sections of the substantia nigra and striatum using a cryostat or vibratome.

  • Tyrosine Hydroxylase (TH) Immunohistochemistry:

    • Perform antigen retrieval if necessary.

    • Block non-specific binding sites with a blocking buffer (e.g., 10% normal serum in PBS with 0.3% Triton X-100).[17]

    • Incubate the sections with a primary antibody against TH overnight at 4°C.[17][18]

    • Wash the sections and incubate with an appropriate fluorescently-labeled secondary antibody.

    • Mount the sections and visualize using a fluorescence microscope.

Data Analysis: Compare the latency to fall on the rotarod between the different treatment groups. Quantify the number of TH-positive neurons in the substantia nigra using stereological methods to assess dopaminergic neuroprotection.

ParameterRecommended RangeNotes
Mouse Strain C57BL/6Known to be sensitive to MPTP.
PRE-084 Dosage 0.25 - 1.0 mg/kg, i.p.Dose-response studies are advisable.[10]
MPTP Dosage 20-30 mg/kg, i.p.Adjust to achieve a consistent level of dopaminergic neuron loss.
Behavioral Test RotarodAssess motor coordination and balance.
Histological Marker Tyrosine Hydroxylase (TH)A marker for dopaminergic neurons.

Conclusion and Future Directions

PRE-084 serves as a powerful pharmacological tool to explore the therapeutic potential of Sigma-1 receptor activation in neurodegenerative diseases. The protocols outlined in this guide provide a solid foundation for researchers to investigate the neuroprotective effects of S1R agonists in both cellular and animal models. Future studies could expand on these protocols to explore other neurodegenerative models, investigate downstream signaling pathways in greater detail, and assess the impact of chronic S1R activation on cognitive function and disease progression. The continued exploration of compounds like PRE-084 is crucial for the development of novel and effective therapies for these devastating disorders.

References

  • Sigma-1 Receptor Activation Improves Oligodendrogenesis and Promotes White-Matter Integrity after Stroke in Mice with Diabetic Mellitus. PubMed Central. Available at: [Link]

  • PRE-084 as a tool to uncover potential therapeutic applications for selective sigma-1 receptor activation. PubMed Central. Available at: [Link]

  • Impact of Two Neuronal Sigma-1 Receptor Modulators, PRE084 and DMT, on Neurogenesis and Neuroinflammation in an A1–42-Injected. Semantic Scholar. Available at: [Link]

  • A Role for σRs in Stimulant Self-administration and Addiction. PubMed Central. Available at: [Link]

  • Protective effects of the sigma agonist Pre-084 in the rat retina. PubMed. Available at: [Link]

  • Neuroprotective effects of the Sigma-1 receptor (SIR) agonist PRE-084, in a mouse model of moter neuron disease not linked to SOD1 mutation. ResearchGate. Available at: [Link]

  • Impact of Two Neuronal Sigma-1 Receptor Modulators, PRE084 and DMT, on Neurogenesis and Neuroinflammation in an Aβ 1–42 -Injected, Wild-Type Mouse Model of AD. MDPI. Available at: [Link]

  • Advances and Therapeutic Potential of Anthraquinone Compounds in Neurodegenerative Diseases: A Comprehensive Review. Dove Medical Press. Available at: [Link]

  • Neuroprotective effects of the sigma-1 receptor ligand PRE-084 against excitotoxic perinatal brain injury in newborn mice. PubMed. Available at: [Link]

  • Neuroprotective effects of the Sigma-1 receptor (S1R) agonist PRE-084, in a mouse model of motor neuron disease not linked to SOD1 mutation. PubMed. Available at: [Link]

  • MTT Assay Protocol. Springer Nature Experiments. Available at: [Link]

  • Regulation of neuronal development and function by ROS. PubMed Central. Available at: [Link]

  • Impact of Two Neuronal Sigma-1 Receptor Modulators, PRE084 and DMT, on Neurogenesis and Neuroinflammation in an Aβ1-42-Injected, Wild-Type Mouse Model of AD. PubMed. Available at: [Link]

  • Protocol for the MPTP mouse model of Parkinson's disease. ResearchGate. Available at: [Link]

  • Caspase 3 Activity Assay Kit. MP Biomedicals. Available at: [Link]

  • Immunohistochemistry for Tyrosine Hydroxylase (TH) Detection in Brain Sections. protocols.io. Available at: [Link]

  • MTT assay to evaluate neuroprotection against glutamate, which factors can be involved in abnormal high absorbance?. ResearchGate. Available at: [Link]

  • Immunohistochemistry for Tyrosine Hydroxylase TH Detection in Brain Sections V.1. protocols.io. Available at: [Link]

  • Intracellular and Mitochondrial Reactive Oxygen Species Measurement in Primary Cultured Neurons. Bio-protocol. Available at: [Link]

  • Reactive Oxygen Species: Angels and Demons in the Life of a Neuron. MDPI. Available at: [Link]

  • In vitro cellular models for neurotoxicity studies. Diva-portal.org. Available at: [Link]

  • Protocol for Tyrosine hydroxylase Antibody (Cat. No. 213 102) Immunohistochemistry Formaldehyde (IHC) Fluorescence Staining - Slide Mounted. Synaptic Systems. Available at: [Link]

  • ROS measurements in neurons exposed to normoxia and Oxygen–glucose.... ResearchGate. Available at: [Link]

  • In vitro cellular models for neurotoxicity studies:. Diva-portal.org. Available at: [Link]

  • Intracellular and Mitochondrial Reactive Oxygen Species Measurement in Primary Cultured Neurons. PubMed. Available at: [Link]

  • Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. Available at: [Link]

  • Tyrosine hydroxylase immunohistochemistry. Bio-protocol. Available at: [Link]

Sources

Troubleshooting & Optimization

Derivatization of piperazine for improved UV detection in HPLC

Author: BenchChem Technical Support Team. Date: February 2026

Herzlich willkommen im Technischen Support-Center. Als leitender Anwendungswissenschaftler führe ich Sie durch die Feinheiten der Derivatisierung von Piperazin für eine verbesserte UV-Detektion in der HPLC. Piperazin selbst besitzt keinen starken Chromophor, was seine direkte Quantifizierung bei niedrigen Konzentrationen mittels HPLC-UV erschwert.[1][2] Die chemische Derivatisierung ist daher ein entscheidender Schritt, um eine UV-aktive Markierung an das Molekül zu heften und so die Nachweisempfindlichkeit und die chromatographische Leistung zu verbessern.[3][4]

Dieser Leitfaden ist in zwei Hauptbereiche unterteilt:

  • Häufig gestellte Fragen (FAQs): Hier werden grundlegende Konzepte und die am häufigsten gestellten Fragen zur Derivatisierung von Piperazin behandelt.

  • Fehlerbehebungsleitfaden: Ein praktischer Leitfaden im Frage-Antwort-Format, der sich mit spezifischen Problemen befasst, die während des Experiments auftreten können, und detaillierte Lösungen anbietet.

Teil 1: Häufig gestellte Fragen (FAQs)

Frage 1: Warum ist eine Derivatisierung für die Analyse von Piperazin mittels HPLC-UV notwendig?

Antwort: Piperazin ist ein aliphatisches, cyclisches Diamin, dem ein aromatisches Ringsystem oder konjugierte Doppelbindungen fehlen.[5] Diese Strukturelemente, bekannt als Chromophore, sind für die Absorption von UV-Licht verantwortlich. Ohne einen Chromophor zeigt Piperazin nur eine sehr schwache UV-Absorption bei kurzen Wellenlängen (unter 210 nm), wo viele Lösungsmittel und Verunreinigungen ebenfalls absorbieren, was zu einer geringen Empfindlichkeit und schlechter Selektivität führt.[2] Die Derivatisierung führt einen starken Chromophor in das Molekül ein, was die Absorption bei höheren, spezifischeren Wellenlängen ermöglicht und die Nachweisgrenzen drastisch verbessert.[6]

Frage 2: Welche Derivatisierungsreagenzien eignen sich am besten für Piperazin?

Antwort: Die Wahl des Reagens hängt von der Probenmatrix, den erforderlichen Nachweisgrenzen und der verfügbaren Ausrüstung ab. Für Piperazin, das sekundäre Amingruppen besitzt, sind Reagenzien, die auf Amine abzielen, ideal. Die drei gebräuchlichsten Klassen sind:

ReagenzReaktionsprinzipVorteileNachteile
Benzoylchlorid Acylierung (Schotten-Baumann-Reaktion)[7]Kostengünstig, schnelle Reaktion, stabiles Derivat.[8][9]Reagiert mit Wasser (Hydrolyse), erfordert basische Bedingungen.
Dansylchlorid (DNS-Cl) SulfonylierungHohe Reaktivität, Derivat ist fluoreszierend (ermöglicht FLD-Detektion), gut etabliert.[10][11]Lichtempfindlich, kann zu mono- und di-substituierten Produkten führen.[12]
NBD-Cl (4-Chlor-7-nitrobenzofuran) Nucleophile aromatische SubstitutionBildet ein stark UV-aktives und fluoreszierendes Derivat, hohe Empfindlichkeit.[1][2][13]Erfordert oft Erhitzen für eine vollständige Reaktion, Reagens kann instabil sein.[14]
Frage 3: Was ist der Unterschied zwischen Prä-Säulen- und Post-Säulen-Derivatisierung?

Antwort: Der Hauptunterschied liegt im Zeitpunkt der chemischen Reaktion relativ zum chromatographischen Trennprozess.

  • Prä-Säulen-Derivatisierung: Die Reaktion findet vor der Injektion der Probe in das HPLC-System statt. Dies ist der häufigste Ansatz für Piperazin. Er ermöglicht die Entfernung von überschüssigem Reagens vor der Analyse und kann auch die chromatographischen Eigenschaften des Analyten verbessern.[15]

  • Post-Säulen-Derivatisierung: Die Probe wird zuerst auf der HPLC-Säule getrennt, und das Derivatisierungsreagens wird danach über ein T-Stück in den Eluentenstrom gepumpt, bevor dieser den Detektor erreicht. Dies ist nützlich für Analyten, die in ihrer derivatisierten Form instabil sind oder schlechte chromatographische Eigenschaften aufweisen.[15]

Für Piperazin ist die Prä-Säulen-Derivatisierung im Allgemeinen vorzuziehen, da sie mehr Flexibilität bei den Reaktionsbedingungen bietet und die Bildung mehrerer Derivatisierungsprodukte besser kontrolliert werden kann.

Allgemeiner Arbeitsablauf der Prä-Säulen-Derivatisierung

Der folgende Graph veranschaulicht die typischen Schritte, die bei der Prä-Säulen-Derivatisierung von Piperazin für die HPLC-Analyse durchlaufen werden.

cluster_prep Phase 1: Probenvorbereitung & Reaktion cluster_cleanup Phase 2: Reaktionsstopp & Aufreinigung cluster_analysis Phase 3: Analyse A 1. Proben-Aliquot (enthält Piperazin) B 2. pH-Anpassung (Basischer Puffer) A->B C 3. Zugabe des Derivatisierungsreagens B->C D 4. Inkubation (Zeit, Temperatur) C->D E 5. Quenchen der Reaktion (z.B. durch Ansäuern) D->E F 6. Extraktion / Verdünnung (Entfernung von überschüssigem Reagens) E->F G 7. Injektion in HPLC-UV F->G H 8. Datenerfassung & Quantifizierung G->H

Abbildung 1: Allgemeiner Arbeitsablauf für die Prä-Säulen-Derivatisierung.

Teil 2: Fehlerbehebungsleitfaden

Dieser Abschnitt befasst sich mit spezifischen Problemen, die während Ihrer Experimente auftreten können.

Problem 1: Ich sehe keinen oder nur einen sehr kleinen Peak für mein Piperazin-Derivat.
  • Mögliche Ursache 1: Falscher pH-Wert während der Reaktion.

    • Erklärung: Die Derivatisierung von Piperazin ist eine nukleophile Reaktion. Die sekundären Amingruppen des Piperazins müssen deprotoniert sein (d.h. über ein freies Elektronenpaar verfügen), um das elektrophile Derivatisierungsreagens angreifen zu können. In saurer oder neutraler Lösung ist Piperazin protoniert (als Piperazinium-Ion) und somit nicht reaktiv. Die Reaktion erfordert typischerweise einen basischen pH-Wert, oft zwischen 9 und 11.[6]

    • Lösung:

      • Stellen Sie sicher, dass Ihre Probe in einem geeigneten Puffer mit ausreichend hoher Pufferkapazität gelöst ist (z.B. Boratpuffer, pH 9,5).

      • Messen Sie den pH-Wert der Probenmischung nach Zugabe aller Komponenten (außer dem Reagens), um sicherzustellen, dass die Matrix den pH-Wert nicht verändert.

      • Optimieren Sie den pH-Wert systematisch in einem Bereich von pH 8,5 bis 11, um die optimale Bedingung für Ihre spezifische Probe zu finden.

  • Mögliche Ursache 2: Abbau des Derivatisierungsreagens.

    • Erklärung: Viele Derivatisierungsreagenzien, insbesondere Acylchloride wie Benzoylchlorid, sind feuchtigkeitsempfindlich und können durch Wasser in der Luft oder in den Lösungsmitteln hydrolysieren.[16] Auch lichtempfindliche Reagenzien wie Dansylchlorid können sich bei unsachgemäßer Lagerung zersetzen.

    • Lösung:

      • Lagern Sie die Reagenzien immer gemäß den Herstellerangaben (typischerweise kühl, trocken und vor Licht geschützt).

      • Verwenden Sie wasserfreie ("trockene") Lösungsmittel, um das Reagens aufzulösen, falls erforderlich.

      • Bereiten Sie die Reagenslösung frisch vor jeder Versuchsreihe vor und vermeiden Sie die Lagerung verdünnter Lösungen über längere Zeiträume.

  • Mögliche Ursache 3: Unzureichende Reaktionszeit oder -temperatur.

    • Erklärung: Chemische Reaktionen benötigen Zeit und manchmal auch Aktivierungsenergie (Wärme), um vollständig abzulaufen. Eine zu kurze Inkubationszeit oder eine zu niedrige Temperatur kann zu einer unvollständigen Derivatisierung führen.

    • Lösung:

      • Konsultieren Sie die Literatur für empfohlene Bedingungen für Ihr spezifisches Reagens. NBD-Cl benötigt beispielsweise oft eine Inkubation bei 60-70 °C für 30-60 Minuten.[4]

      • Führen Sie eine Zeitreihenstudie durch (z.B. Probenentnahme nach 10, 20, 40, 60 Minuten), um den Zeitpunkt zu bestimmen, an dem die Peakfläche des Derivats ein Plateau erreicht.

Problem 2: Ich sehe mehrere unerwartete Peaks in meinem Chromatogramm.
  • Mögliche Ursache 1: Nebenprodukte des Derivatisierungsreagens.

    • Erklärung: Das häufigste Nebenprodukt ist das hydrolysierte Reagens (z.B. Benzoesäure aus Benzoylchlorid). Dieses kann ebenfalls UV-aktiv sein und einen großen, oft früh eluierenden Peak im Chromatogramm verursachen.

    • Lösung:

      • Injizieren Sie eine "Reagenzien-Blindprobe", die alles außer Ihrem Analyten (Piperazin) enthält. Peaks, die in der Blindprobe erscheinen, sind reagenzbedingt.

      • Optimieren Sie die chromatographische Trennung, um diese Nebenprodukt-Peaks von Ihrem Analyten-Peak zu trennen.

      • Ein Extraktionsschritt nach der Derivatisierung (z.B. eine Flüssig-Flüssig-Extraktion) kann helfen, diese polareren Nebenprodukte zu entfernen.[16]

  • Mögliche Ursache 2: Mono- und Di-Derivatisierung von Piperazin.

    • Erklärung: Piperazin hat zwei reaktive sekundäre Amingruppen. Je nach Stöchiometrie (dem molaren Verhältnis von Reagens zu Piperazin) können Sie sowohl einfach derivatisiertes (mono-substituiertes) als auch doppelt derivatisiertes (di-substituiertes) Piperazin erhalten.[10][12] Diese beiden Produkte haben unterschiedliche Retentionszeiten.

    • Lösung:

      • Verwenden Sie einen großen molaren Überschuss des Derivatisierungsreagens (z.B. 10- bis 50-fach), um die Reaktion in Richtung des di-substituierten Produkts zu treiben, das oft ein stärkeres UV-Signal und eine bessere Retention auf Umkehrphasen-Säulen aufweist.

      • Wenn das mono-substituierte Produkt gewünscht wird, muss die Stöchiometrie sorgfältig kontrolliert werden, was jedoch schwieriger zu reproduzieren ist.

      • Stellen Sie sicher, dass Ihre Quantifizierungsmethode auf dem richtigen Peak (entweder mono- oder di-substituiert, aber konsistent) basiert.

Problem 3: Mein Derivat-Peak zeigt starkes Tailing oder Fronting (schlechte Peakform).
  • Mögliche Ursache 1: Sekundäre Wechselwirkungen auf der Säule.

    • Erklärung: Auch nach der Derivatisierung können die verbleibenden basischen Stickstoffatome (im Falle der Mono-Derivatisierung) oder die gesamte Molekülstruktur mit freien Silanolgruppen auf der Oberfläche des C18-Säulenmaterials wechselwirken. Dies führt zu Peak-Tailing.[17]

    • Lösung:

      • Verwenden Sie eine moderne, basen-deaktivierte ("base-deactivated" oder "end-capped") C18-Säule.

      • Fügen Sie dem mobilen Phasenpuffer einen kleinen Anteil eines konkurrierenden Amins wie Triethylamin (TEA) hinzu (z.B. 0,05-0,1 %). TEA blockiert die aktiven Silanolstellen und verbessert die Peakform.

      • Passen Sie den pH-Wert der mobilen Phase an. Ein leicht saurer pH-Wert (z.B. pH 3-4) kann helfen, die Wechselwirkungen zu unterdrücken, indem er die Silanolgruppen protoniert.

  • Mögliche Ursache 2: Säulenüberladung.

    • Erklärung: Die Injektion einer zu konzentrierten Probe kann die Kapazität der stationären Phase überschreiten und zu einer verzerrten Peakform (oft Peak-Fronting) führen.

    • Lösung:

      • Verdünnen Sie Ihre Probe und injizieren Sie sie erneut.

      • Überprüfen Sie, ob die Peakform bei niedrigeren Konzentrationen symmetrisch wird. Erstellen Sie eine Kalibrierkurve, um sicherzustellen, dass Sie sich im linearen Bereich des Detektors und der Säule befinden.

Entscheidungsbaum zur Fehlerbehebung

Dieser Graph bietet einen logischen Pfad zur Diagnose und Lösung häufiger Probleme bei der Derivatisierung von Piperazin.

TroubleshootingTree Start Start: Problem mit HPLC-Analyse NoPeak Kein / sehr kleiner Peak? Start->NoPeak MultiPeaks Mehrere Peaks? BadShape Schlechte Peakform? NoPeak->MultiPeaks Nein CheckpH pH-Wert der Reaktion korrekt (basisch)? NoPeak->CheckpH Ja MultiPeaks->BadShape Nein ReagentBlank Peaks auch in Reagenzien-Blindprobe? MultiPeaks->ReagentBlank Ja DiluteSample Peakform bei Verdünnung besser? BadShape->DiluteSample Ja CheckReagent Reagens frisch & korrekt gelagert? CheckpH->CheckReagent Ja OptimizeReaction Lösung: Reaktion optimieren (pH, Zeit, Temp.) CheckpH->OptimizeReaction Nein CheckConditions Reaktionszeit/-temperatur ausreichend? CheckReagent->CheckConditions Ja CheckReagent->OptimizeReaction Nein CheckConditions->MultiPeaks Ja CheckConditions->OptimizeReaction Nein ReagentSideProduct Problem: Reagenz-Nebenprodukte ReagentBlank->ReagentSideProduct Ja Stoichiometry Problem: Mono-/Di-Derivate ReagentBlank->Stoichiometry Nein YesReagent Ja NoReagent Nein OptimizeChrom Lösung: Chromatographie optimieren / Extraktion ReagentSideProduct->OptimizeChrom UseExcessReagent Lösung: Großen Reagenz- überschuss verwenden Stoichiometry->UseExcessReagent Overload Problem: Säulenüberladung DiluteSample->Overload Ja SecondaryInt Problem: Sekundäre Wechselwirkungen DiluteSample->SecondaryInt Nein YesDilute Ja NoDilute Nein ReduceConc Lösung: Konzentration reduzieren Overload->ReduceConc ModifyMP Lösung: Mobile Phase anpassen / Base-Deactivated Säule SecondaryInt->ModifyMP

Sources

Validation & Comparative

A Comparative Analysis of Piperazine Derivatives on Serotonin and Dopamine Release: A Guide for Neuropharmacology Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparative study of various piperazine derivatives and their distinct effects on serotonin (5-HT) and dopamine (DA) release. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple product-to-product comparison. Instead, it offers a comprehensive analysis grounded in experimental data, explaining the causal relationships behind the observed neurochemical effects and providing detailed protocols for reproducing key experiments. Our aim is to equip you with the necessary knowledge to make informed decisions in your research and development endeavors.

Introduction: The Significance of Piperazine Derivatives in Neuropharmacology

The piperazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous centrally acting drugs.[1][2] Its versatility allows for substitutions that can dramatically alter a compound's affinity and efficacy at various neurotransmitter receptors and transporters. This has led to the development of a wide array of piperazine derivatives with diverse pharmacological profiles, ranging from antidepressants and anxiolytics to antipsychotics and recreational drugs.[1][3]

A key area of interest for neuropharmacologists is the modulation of monoaminergic systems, particularly the serotonergic and dopaminergic pathways, which are critically involved in mood, cognition, and motor control.[4] Piperazine derivatives have emerged as significant modulators of these systems, exhibiting a spectrum of activities from potent releasing agents to receptor agonists and antagonists. Understanding the nuanced differences in how these compounds affect serotonin and dopamine release is paramount for the rational design of novel therapeutics with improved efficacy and reduced side-effect profiles.

This guide will focus on a comparative analysis of several key piperazine derivatives, including the well-studied recreational drugs 1-benzylpiperazine (BZP) and 1-(3-trifluoromethylphenyl)piperazine (TFMPP), the atypical antipsychotic bifeprunox, the potential antipsychotic F-15,063, and the nootropic agent sunifiram. We will delve into their mechanisms of action, present comparative quantitative data, and provide detailed experimental protocols for assessing their effects on serotonin and dopamine release.

Comparative Analysis of Piperazine Derivatives

The effects of piperazine derivatives on serotonin and dopamine release are highly dependent on their specific chemical structures. These subtle molecular differences dictate their affinity for and interaction with monoamine transporters (SERT and DAT) and various serotonin and dopamine receptor subtypes.[5][6]

Quantitative Comparison of Neurotransmitter Release

The following table summarizes the in vitro potencies of several piperazine derivatives in inducing the release of serotonin and dopamine. The data is primarily derived from synaptosome-based neurotransmitter release assays.

CompoundPrimary Target(s)Serotonin (5-HT) Release (EC50, nM)Dopamine (DA) Release (EC50, nM)Key Mechanistic Insights
BZP DAT > SERT~6050[5]~175[1]Primarily a dopamine releaser, with weaker effects on serotonin release. Acts as a substrate for DAT, inducing transporter-mediated efflux.[1]
TFMPP SERT~121[1]No direct releasing effectA selective serotonin releaser, acting as a substrate for SERT.[1] Also exhibits agonist activity at various 5-HT receptor subtypes.
m-CPP SERT, 5-HT2B/2C ReceptorsPotent 5-HT releaser (qualitative)Weak DA releaser (qualitative)Acts as a serotonin releasing agent and a non-selective 5-HT receptor agonist. The increase in dopamine is modest and appears to be a secondary effect.[7]
Bifeprunox D2 (partial agonist), 5-HT1A (partial agonist)Indirect modulationReduces phasic dopamine releaseDoes not directly induce release but modulates it through receptor interactions. Partial agonism at presynaptic D2 autoreceptors reduces dopamine neuron firing and subsequent release.[8] 5-HT1A agonism can indirectly influence dopamine levels.[2]
F-15,063 D2/D3 (antagonist), 5-HT1A (agonist), D4 (partial agonist)Decreases extracellular 5-HTIncreases extracellular DA in PFCThe increase in dopamine in the prefrontal cortex is mediated by its 5-HT1A receptor agonist properties. The decrease in serotonin is also attributed to its 5-HT1A agonism, likely through activation of inhibitory autoreceptors.[9][10]
Sunifiram AMPA and NMDA receptor modulationIndirect effectsIndirect effectsDoes not directly bind to serotonin or dopamine receptors or transporters.[11] Its cognitive-enhancing effects are thought to be mediated through the potentiation of AMPA and NMDA receptor function, which can indirectly influence cholinergic and glutamatergic systems, and subsequently, dopamine and serotonin neurotransmission.[12][13]
Mechanistic Insights and Signaling Pathways

The diverse effects of piperazine derivatives on serotonin and dopamine release stem from their distinct mechanisms of action. These can be broadly categorized as:

  • Transporter-Mediated Release: Compounds like BZP and TFMPP act as substrates for the dopamine and serotonin transporters, respectively. They are taken up into the presynaptic terminal, leading to a reversal of the transporter's function and the subsequent efflux of the neurotransmitter into the synaptic cleft.[1]

  • Receptor-Mediated Modulation: Derivatives such as bifeprunox and F-15,063 exert their effects primarily through interactions with presynaptic and postsynaptic receptors.

    • Bifeprunox , as a partial agonist at D2 autoreceptors, provides a braking signal to dopamine neurons, reducing their firing rate and consequently, phasic dopamine release.[8] Its partial agonism at 5-HT1A receptors can also modulate dopaminergic and serotonergic activity.[2]

    • F-15,063 showcases a more complex profile. Its antagonist activity at D2/D3 receptors is a hallmark of antipsychotic action. However, its potent agonist activity at 5-HT1A receptors is responsible for the observed increase in dopamine release in the prefrontal cortex, a desirable feature for treating negative and cognitive symptoms of schizophrenia.[9][14] The decrease in serotonin release is also a consequence of 5-HT1A receptor agonism, likely through activation of autoreceptors on serotonin neurons.[9]

  • Indirect Modulation: Sunifiram represents a class of compounds that do not directly interact with the primary components of the serotonin and dopamine systems. Instead, it is believed to enhance cognitive function by modulating glutamatergic neurotransmission through AMPA and NMDA receptors.[11][12] This enhancement of glutamatergic and cholinergic activity can, in turn, indirectly influence the activity of dopaminergic and serotonergic neurons.[13]

Visualizing the Mechanisms of Action

The following diagrams, generated using Graphviz, illustrate the distinct mechanisms of action of the discussed piperazine derivatives.

BZP_Mechanism cluster_presynaptic Presynaptic Dopamine Neuron cluster_synaptic_cleft cluster_postsynaptic Postsynaptic Neuron DA_vesicle Dopamine Vesicles DA Dopamine DA_vesicle->DA Release DAT DAT DA->DAT Reuptake BZP_in BZP DAT->BZP_in DA_out Dopamine DAT->DA_out Efflux (Reversal) BZP_out BZP BZP_out->DAT Substrate DA_receptor Dopamine Receptors DA_out->DA_receptor Binding

Caption: Mechanism of BZP-induced dopamine release.

TFMPP_Mechanism cluster_presynaptic Presynaptic Serotonin Neuron cluster_synaptic_cleft cluster_postsynaptic Postsynaptic Neuron SERT_vesicle Serotonin Vesicles SERT Serotonin SERT_vesicle->SERT Release SERT_transporter SERT SERT->SERT_transporter Reuptake TFMPP_in TFMPP SERT_transporter->TFMPP_in SERT_out Serotonin SERT_transporter->SERT_out Efflux (Reversal) TFMPP_out TFMPP TFMPP_out->SERT_transporter Substrate SERT_receptor Serotonin Receptors SERT_out->SERT_receptor Binding

Caption: Mechanism of TFMPP-induced serotonin release.

Bifeprunox_Mechanism cluster_presynaptic Presynaptic Dopamine Neuron cluster_synaptic_cleft DA_vesicle Dopamine Vesicles DA_out Dopamine DA_vesicle->DA_out Reduced Release DA Dopamine D2_autoreceptor D2 Autoreceptor D2_autoreceptor->DA_vesicle Inhibits Release Bifeprunox Bifeprunox Bifeprunox->D2_autoreceptor Partial Agonist

Caption: Mechanism of bifeprunox-mediated reduction in dopamine release.

Experimental Protocols

To ensure the reproducibility and validation of the findings presented in this guide, we provide detailed, step-by-step methodologies for the key experiments used to assess the effects of piperazine derivatives on serotonin and dopamine release.

In Vitro Neurotransmitter Release Assay Using Synaptosomes

This protocol describes a method for measuring the release of radiolabeled dopamine and serotonin from isolated nerve terminals (synaptosomes).

Rationale: Synaptosomes are resealed nerve endings that retain the machinery for neurotransmitter uptake, storage, and release, providing an excellent in vitro model to study the direct effects of compounds on these processes.

Synaptosome_Workflow start Start: Brain Tissue (e.g., Striatum for DA, Cortex for 5-HT) homogenization Homogenization in Sucrose Buffer start->homogenization centrifugation1 Low-Speed Centrifugation (remove nuclei, debris) homogenization->centrifugation1 supernatant1 Collect Supernatant (P1') centrifugation1->supernatant1 centrifugation2 High-Speed Centrifugation (pellet synaptosomes) supernatant1->centrifugation2 pellet Resuspend Pellet (P2) (Synaptosome-rich fraction) centrifugation2->pellet incubation Incubate with [3H]DA or [3H]5-HT pellet->incubation wash Wash to remove excess radiolabel incubation->wash release_assay Induce Release (with piperazine derivative) wash->release_assay collection Collect Supernatant release_assay->collection scintillation Quantify Radioactivity (Liquid Scintillation Counting) collection->scintillation end End: Data Analysis scintillation->end

Caption: Workflow for in vitro neurotransmitter release assay.

Step-by-Step Protocol:

  • Synaptosome Preparation:

    • Dissect the brain region of interest (e.g., striatum for dopamine, hippocampus or cortex for serotonin) from a rodent in ice-cold sucrose buffer (0.32 M sucrose, 5 mM HEPES, pH 7.4).

    • Homogenize the tissue using a glass-Teflon homogenizer.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris (P1 pellet).

    • Collect the supernatant (S1) and centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the crude synaptosomal fraction (P2).

    • Resuspend the P2 pellet in a physiological buffer (e.g., Krebs-Ringer buffer).

  • Radiolabeling:

    • Incubate the synaptosomal suspension with a low concentration (e.g., 50 nM) of [3H]dopamine or [3H]serotonin for 15-30 minutes at 37°C to allow for uptake into the nerve terminals.

  • Release Assay:

    • Wash the synaptosomes by centrifugation and resuspend in fresh buffer to remove extracellular radiolabel.

    • Aliquot the labeled synaptosomes into tubes containing various concentrations of the piperazine derivative or vehicle control.

    • Incubate for a short period (e.g., 5-10 minutes) at 37°C to induce neurotransmitter release.

    • Terminate the release by rapid filtration or centrifugation to separate the synaptosomes from the supernatant.

  • Quantification:

    • Measure the amount of radioactivity in the supernatant (released neurotransmitter) and in the pellet (retained neurotransmitter) using a liquid scintillation counter.

    • Express the release as a percentage of the total radioactivity.

In Vivo Microdialysis

This protocol outlines the procedure for measuring extracellular levels of dopamine and serotonin in the brain of a freely moving animal.

Rationale: In vivo microdialysis allows for the continuous sampling of the extracellular fluid in a specific brain region, providing a dynamic measure of neurotransmitter release in a physiologically relevant context.

Microdialysis_Workflow start Start: Anesthetize Animal surgery Stereotaxic Surgery: Implant guide cannula start->surgery recovery Animal Recovery surgery->recovery probe_insertion Insert Microdialysis Probe recovery->probe_insertion perfusion Perfuse with Artificial CSF probe_insertion->perfusion equilibration Equilibration Period perfusion->equilibration baseline Collect Baseline Samples equilibration->baseline drug_admin Administer Piperazine Derivative baseline->drug_admin sample_collection Collect Post-Drug Samples drug_admin->sample_collection analysis Analyze Samples by HPLC-ECD sample_collection->analysis end End: Data Analysis analysis->end

Caption: Workflow for in vivo microdialysis experiment.

Step-by-Step Protocol:

  • Surgical Implantation of Guide Cannula:

    • Anesthetize the rodent and place it in a stereotaxic frame.

    • Following aseptic procedures, expose the skull and drill a small hole at the coordinates corresponding to the brain region of interest (e.g., nucleus accumbens for dopamine, prefrontal cortex for both).

    • Implant a guide cannula just above the target region and secure it with dental cement.

    • Allow the animal to recover from surgery for several days.

  • Microdialysis Experiment:

    • On the day of the experiment, gently insert a microdialysis probe through the guide cannula into the brain region.

    • Connect the probe to a syringe pump and perfuse it with artificial cerebrospinal fluid (aCSF) at a low flow rate (e.g., 1-2 µL/min).

    • Allow for an equilibration period of at least one hour.

    • Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes).

    • Administer the piperazine derivative (e.g., via intraperitoneal injection or through the dialysis probe).

    • Continue collecting dialysate samples for several hours to monitor the drug's effect over time.

  • Neurotransmitter Analysis:

    • Analyze the collected dialysate samples for dopamine and serotonin content using high-performance liquid chromatography with electrochemical detection (HPLC-ECD).

    • Quantify the neurotransmitter concentrations by comparing the peak heights or areas to those of known standards.

    • Express the results as a percentage of the baseline levels.

Conclusion

The piperazine scaffold offers a remarkable platform for the development of neuropharmacological agents with diverse and potent effects on the serotonergic and dopaminergic systems. This guide has provided a comparative analysis of several key piperazine derivatives, highlighting their distinct mechanisms of action and their differential effects on serotonin and dopamine release. From the transporter-mediated release induced by BZP and TFMPP to the nuanced receptor-mediated modulation by bifeprunox and F-15,063, and the indirect influence of sunifiram, it is evident that subtle structural modifications can lead to profound differences in pharmacological activity.

The provided experimental protocols for in vitro and in vivo neurotransmitter release assays serve as a practical resource for researchers seeking to characterize the neurochemical profiles of novel piperazine derivatives. By understanding the underlying mechanisms and employing robust experimental techniques, the scientific community can continue to leverage the versatility of the piperazine nucleus to design and develop next-generation therapeutics for a wide range of neurological and psychiatric disorders.

References

  • Baumann, M. H., Clark, R. D., Budzynski, A. G., Partilla, J. S., Blough, B. E., & Rothman, R. B. (2004). Effects of "legal X" piperazine analogs on dopamine and serotonin release in rat brain. Annals of the New York Academy of Sciences, 1025, 189-197. [Link]

  • Assié, M. B., Ravailhe, V., Faucillon, V., & Newman-Tancredi, A. (2008). Effects of bifeprunox and aripiprazole on rat serotonin and dopamine neuronal activity and anxiolytic behaviour. Journal of Psychopharmacology, 22(6), 620-630. [Link]

  • Depoortère, R., Auclair, A. L., Bardin, L., & Newman-Tancredi, A. (2007). F15063, a potential antipsychotic with dopamine D2/D3 receptor antagonist, 5-HT1A receptor agonist and dopamine D4 receptor partial agonist properties: influence on neuronal firing and neurotransmitter release. British Journal of Pharmacology, 151(2), 275–287. [Link]

  • Millan, M. J., et al. (2007). F15063, a potential antipsychotic with dopamine D2/D3 receptor antagonist, 5-HT1A receptor agonist and dopamine D4 receptor partial agonist properties: (I) in vitro and neurochemical profile. British Journal of Pharmacology, 151(2), 254-274. [Link]

  • Gobbi, M., et al. (2002). In-vivo effects of the 1,2,4-piperazine derivatives MM5 and MC1, putative 5-HT agonists, on dopamine and serotonin release in rat prefrontal cortex. Naunyn-Schmiedeberg's Archives of Pharmacology, 365(4), 342-349. [Link]

  • Stahl, S. M. (2015). Mechanism of Action of Antipsychotic Agents. Psychopharmacology Institute. [Link]

  • Assié, M. B., Ravailhe, V., Faucillon, V., & Newman-Tancredi, A. (2008). Effects of bifeprunox and aripiprazole on rat serotonin and dopamine neuronal activity and anxiolytic behaviour. Journal of Psychopharmacology, 22(6), 620-630. [Link]

  • Romanelli, M. N., Galeotti, N., Ghelardini, C., Manetti, D., Martini, E., & Gualtieri, F. (2006). Pharmacological characterization of DM232 (unifiram) and DM235 (sunifiram), new potent cognition enhancers. CNS drug reviews, 12(1), 39–52. [Link]

  • Goodwin, A. K., et al. (2009). The "Legal High" Piperazines: A Review of the Pharmacology and Toxicology of Benzylpiperazine (BZP) and Trifluoromethylphenylpiperazine (TFMPP). Journal of Analytical Toxicology, 33(8), 425-433. [Link]

  • Rothman, R. B., & Baumann, M. H. (2002). Serotonin releasing agents. Pharmacology & therapeutics, 95(1), 61-75. [Link]

  • de la Torre, R., et al. (2001). Non-linear pharmacokinetics of m-chlorophenylpiperazine in healthy volunteers. British journal of clinical pharmacology, 52(4), 375-380. [Link]

  • Newman-Tancredi, A., et al. (2007). F15063, a potential antipsychotic with dopamine D(2)/D(3) receptor antagonist and 5-HT(1A) receptor agonist properties. I. In vitro receptor affinity and efficacy profile. British journal of pharmacology, 151(2), 254–274. [Link]

  • Caccia, S. (2007). The piperazine-containing atypical antipsychotic drugs: a comparative review of their metabolic and pharmacokinetic properties. Current drug metabolism, 8(2), 119-130. [Link]

  • Ghelardini, C., et al. (2002). DM235 (sunifiram): a novel nootropic with potential as a cognitive enhancer. Naunyn-Schmiedeberg's archives of pharmacology, 365(5), 419-426. [Link]

  • Moriguchi, S., et al. (2013). Novel nootropic drug sunifiram improves cognitive deficits via CaM kinase II and protein kinase C activation in olfactory bulbectomized mice. Behavioural brain research, 242, 80-87. [Link]

  • De Deurwaerdère, P., et al. (2017). The serotonin 5-HT1A receptor and the dopamine D2 receptor: A tale of two protein-protein interactions. Neuropharmacology, 122, 2-13. [Link]

  • Leopoldo, M., Lacivita, E., & Berardi, F. (2011). Arylpiperazine as a privileged scaffold in the design of potent and selective dopamine D3 receptor ligands. Future medicinal chemistry, 3(2), 177–190. [Link]

  • The Nootropic Potential Of Sunifiram. (2024). Nootropics Depot. [Link]

  • Baumann, M. H., et al. (2011). In vivo effects of "bath salt" cathinone analogs on extracellular monoamine levels in the rat brain. Neuropsychopharmacology, 36(9), 1715-1726. [Link]

  • Adell, A., et al. (2005). Strategies for producing faster acting antidepressants. Drug discovery today, 10(8), 578-585. [Link]

  • Dunkley, P. R., & Robinson, P. J. (2018). Synaptosome Preparations: Which Procedure Should I Use?. Neuromethods, 141, 43–64. [Link]

  • Cheetham, S. C., et al. (1993). A comparison of the effects of a range of 5-HT agonists on 5-HT release in guinea-pig and rat hippocampus. British journal of pharmacology, 108(1), 223–228. [Link]

  • Roth, B. L., et al. (2000). Salvinorin A: a potent naturally occurring nonnitrogenous kappa-opioid selective agonist. Proceedings of the National Academy of Sciences of the United States of America, 97(14), 7983–7988. [Link]

  • Baumann, M. H., et al. (2001). 1-(m-chlorophenyl)piperazine (mCPP) dissociates in vivo serotonin release from long-term serotonin depletion in rat brain. Neuropsychopharmacology, 24(1), 9-18. [Link]

  • Hyman, S. E. (2005). Neurotransmitters. Current biology, 15(5), R154-R158. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[2-(2-Methoxy-phenoxy)-ethyl]-piperazine
Reactant of Route 2
Reactant of Route 2
1-[2-(2-Methoxy-phenoxy)-ethyl]-piperazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.